Ethyl acetoacetate-13C
Description
The exact mass of the compound Ethyl acetoacetate-3-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo(313C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480003 | |
| Record name | Ethyl acetoacetate-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61973-42-0 | |
| Record name | Ethyl acetoacetate-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-3-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl Acetoacetate-3-¹³C for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl acetoacetate-3-¹³C, a crucial isotopically labeled compound for metabolic research. This document details the synthetic pathway, experimental protocols, and the application of this tracer in metabolic studies, particularly in the field of hyperpolarized magnetic resonance imaging (MRI).
Introduction
Ethyl acetoacetate-3-¹³C is a stable isotope-labeled analog of ethyl acetoacetate, where the carbon atom at the C3 position (the keto-carbonyl carbon) is replaced with a ¹³C isotope. This specific labeling allows researchers to trace the metabolic fate of the acetoacetate backbone in various biological systems. A significant application lies in the use of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate as a metabolic marker, for instance, in diagnosing liver cancer.[1][2] The distinct magnetic properties of the ¹³C nucleus enable non-invasive, real-time monitoring of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and MRI.
This guide will focus on the chemical synthesis of Ethyl acetoacetate-3-¹³C, providing a detailed protocol based on the well-established Claisen condensation reaction, adapted for isotopic labeling.
Synthetic Pathway
The synthesis of Ethyl acetoacetate-3-¹³C is most effectively achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. To introduce the ¹³C label at the desired C3 position, one of the precursor ester molecules must contain a ¹³C-labeled acetyl group. A logical and efficient approach is the acylation of the enolate of ethyl acetate with a ¹³C-labeled acetylating agent, such as [2-¹³C]acetyl chloride.
The overall synthetic workflow can be summarized as follows:
Caption: Workflow for the synthesis of Ethyl acetoacetate-3-¹³C.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of Ethyl acetoacetate-3-¹³C.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |
| [2-¹³C]Acetyl chloride | C₂H₃¹³ClO | 80.50 (¹³C labeled) | 99 atom % ¹³C | Cambridge Isotope Laboratories, Inc. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution | VWR |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
Synthesis Procedure
Step 1: Formation of Ethyl Acetate Enolate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous diethyl ether.
-
Add sodium ethoxide (1.0 equivalent) to the flask with stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the enolate.
Step 2: Acylation with [2-¹³C]Acetyl Chloride
-
Cool the enolate solution back to 0 °C.
-
Slowly add [2-¹³C]acetyl chloride (1.0 equivalent) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure Ethyl acetoacetate-3-¹³C.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅¹³CH₁₀O₃ |
| Molecular Weight | 131.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 181 °C (at 760 mmHg) |
| Density | ~1.03 g/mL |
| Isotopic Purity | ≥99 atom % ¹³C |
Expected Yield
The Claisen condensation is an equilibrium-driven reaction. The yield of the unlabeled reaction can range from 30% to over 80% depending on the reaction conditions, particularly the removal of the ethanol byproduct. For this isotopic synthesis, a yield in the range of 50-70% should be achievable with careful control of the reaction conditions.
Application in Metabolic Studies
The primary application of Ethyl acetoacetate-3-¹³C is as a tracer for monitoring ketone body metabolism. Ketone bodies, including acetoacetate, are crucial energy sources, especially during periods of fasting or in pathological conditions like diabetes and certain types of cancer.
Hyperpolarized ¹³C MRI
A cutting-edge application involves the use of hyperpolarized Ethyl acetoacetate-3-¹³C in magnetic resonance imaging (MRI). Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the polarization of ¹³C nuclei, leading to a signal enhancement of over 10,000-fold in the MRI experiment.
The metabolic conversion of hyperpolarized [3-¹³C]ethyl acetoacetate to other metabolites can be observed in real-time, providing a dynamic snapshot of cellular metabolism. For instance, its hydrolysis to [3-¹³C]acetoacetate and subsequent metabolism can be tracked to probe enzyme activity and metabolic flux in vivo.[3]
References
Physicochemical properties of Ethyl acetoacetate-3-13C
An In-depth Technical Guide to the Physicochemical Properties of Ethyl acetoacetate-3-13C
Introduction
Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate, an organic compound widely utilized as an intermediate in various chemical syntheses.[1] The incorporation of a carbon-13 isotope at the third carbon position makes it a valuable tracer for metabolic studies and for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its application extends to proteomics and as a synthetic intermediate.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and applications, particularly for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of Ethyl acetoacetate-3-13C are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₅(¹³C)H₁₀O₃ | [3] |
| Molecular Weight | 131.13 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid | [6] |
| Odor | Fruity | [6] |
| Boiling Point | 181 °C (lit.) | [4] |
| Melting Point | -43 °C (lit.) | [4] |
| Density | 1.037 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.419 (lit.) | [4] |
| Flash Point | 84 °C (closed cup) | [4] |
| Isotopic Purity | 99 atom % ¹³C | [4] |
| Chemical Purity | 98-99% | [2][4] |
| CAS Number | 61973-42-0 | [2][4][5] |
Experimental Protocols
Synthesis of [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C
A primary application of Ethyl acetoacetate-3-¹³C is as a precursor for the synthesis of [3-¹³C]acetoacetate, which can be hyperpolarized for use in metabolic imaging.[7] The synthesis involves the saponification of the ethyl ester.[7]
Protocol:
-
Place 1 gram of [3-¹³C]ethyl acetoacetate in a suitable reaction vessel.[7]
-
Add 4.8 mL of water to the vessel.[7]
-
Add 1.9 mL of 4 mol/L lithium hydroxide.[7]
-
Place the reaction mixture in a water bath at 40°C.[7]
-
The reaction proceeds to yield lithium [3-¹³C]acetoacetate.[7]
-
The purity of the synthesized [3-¹³C]acetoacetate can be assessed using hyperpolarized ¹³C-NMR.[7]
The workflow for this synthesis is illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl acetoacetate-3-13C 13C 99atom 61973-42-0 [sigmaaldrich.com]
- 5. Ethyl acetoacetate-3-13C | C6H10O3 | CID 12196734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl Acetoacetate-3-13C: Structure, Isotopic Labeling, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in advanced metabolic research and drug development. The guide details its chemical structure, the precise position of its isotopic label, and its primary application as a precursor for hyperpolarized metabolic tracers. Experimental protocols and quantitative data from key studies are presented to illustrate its utility in real-time, in vivo metabolic imaging.
Chemical Structure and Isotopic Labeling
Ethyl acetoacetate-3-13C is an isotopologue of ethyl acetoacetate where the carbon atom at the C-3 position (the keto-carbonyl carbon) is replaced with a heavy isotope of carbon, ¹³C. This specific labeling is crucial for its use in magnetic resonance-based studies.
Chemical Formula: C₅¹³CH₉O₃
IUPAC Name: ethyl 3-oxo(3-¹³C)butanoate[1]
CAS Number: 61973-42-0[1]
Molecular Weight: 131.13 g/mol [1]
The structural formula is:
The ¹³C label at the C-3 position allows for the tracking of this specific carbon atom through metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).
Primary Application: A Precursor for Hyperpolarized Metabolic Tracers
The most significant application of ethyl acetoacetate-3-13C is as a starting material for the synthesis of hyperpolarized ¹³C-labeled metabolic tracers. Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substance, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive monitoring of metabolic pathways in vivo.[2]
Ethyl acetoacetate-3-13C is primarily used to produce two key hyperpolarized probes:
-
Hyperpolarized [3-¹³C]acetoacetate: This tracer is used to investigate ketone body metabolism, which is particularly relevant in studying the metabolic state of the heart and brain, as well as in diseases like diabetes and cancer.
-
Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate: This doubly labeled tracer can be used to probe the activity of carboxylesterases, enzymes that are often dysregulated in cancer, providing a metabolic fingerprint of certain tumors.[3]
Quantitative Data from Metabolic Studies
The use of hyperpolarized tracers derived from ethyl acetoacetate-3-13C has yielded valuable quantitative data in preclinical studies. This data provides insights into metabolic alterations in disease states.
| Parameter | Finding | Disease Model | Reference |
| Metabolic Substrate-to-Product Ratio | ~4 times higher in hepatocellular carcinoma (HCC) tissue compared to surrounding healthy tissue (p=0.009). | Rat model of liver cancer | [3][4] |
| β-hydroxybutyrate (β-HB) Production | Increased production of hyperpolarized β-HB from hyperpolarized acetoacetate in ischemic and rotenone-treated hearts compared to controls. | Perfused rat heart models of ischemia and mitochondrial dysfunction | [2][5] |
| [1-¹³C]β-HB-to-[1-¹³C]AcAc Ratio | Lower ratio observed in tumor-bearing mice compared to normal brain tissue. | In vivo mouse model of glioma | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of ethyl acetoacetate-3-13C-derived tracers. Below are key experimental protocols.
Synthesis of Hyperpolarized [1,3-¹³C]acetoacetate
This protocol details the preparation of hyperpolarized [1,3-¹³C]acetoacetate from its ethyl ester precursor for use in metabolic imaging studies of the heart.[2]
-
Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [1,3-¹³C]Acetoacetate is prepared by the hydrolysis of ethyl [1,3-¹³C]acetoacetate using 5 M NaOH at 45°C for 45 minutes.[2]
-
Neutralization and Formulation: The resulting sodium acetoacetate solution is neutralized. It is then mixed with glycerol (1:1, v/v), the trityl radical OX063 (15 mM), and Gadoteridol (2 mM).[2]
-
Hyperpolarization: The mixture is polarized at approximately 1.4 K in a HyperSense® polarizer for 2 hours.[2]
-
Dissolution: The hyperpolarized sample is rapidly dissolved with a superheated buffer to create an injectable solution.
In Vivo Magnetic Resonance Spectroscopy (MRS) of Hyperpolarized [1,3-¹³C₂]acetoacetate in Brain Tumor Models
This protocol outlines the in vivo application of the tracer to study brain metabolism.[6]
-
Animal Model: Studies are conducted on mice bearing orthotopic human glioblastoma xenografts.
-
Tracer Administration: A solution of hyperpolarized [1,3-¹³C₂]acetoacetate is injected intravenously.
-
Data Acquisition: Dynamic ¹³C MR spectra are acquired from the brain using a specialized coil. A series of spectra are recorded over time to track the conversion of the injected tracer into its metabolic products.
-
Data Analysis: The time courses of the hyperpolarized substrate and its metabolites are analyzed to determine metabolic rates and ratios.
Visualization of Experimental Workflow
The following diagram illustrates the workflow from the synthesis of hyperpolarized [3-¹³C]acetoacetate to its application in in vivo metabolic imaging.
Caption: Workflow for the preparation and use of hyperpolarized [3-13C]acetoacetate.
This comprehensive guide provides a foundational understanding of ethyl acetoacetate-3-13C and its pivotal role in the burgeoning field of metabolic imaging. The ability to non-invasively probe metabolic pathways in real-time offers immense potential for advancing our understanding of disease and for the development of novel therapeutic strategies.
References
- 1. Influence of 13C Isotopic Labeling Location on Dynamic Nuclear Polarization of Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3-13C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound with significant applications in metabolic research and as a synthetic precursor. This document details its commercial availability, key physicochemical properties, and established experimental protocols.
Commercial Availability
Ethyl acetoacetate-3-13C is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the product specifications from leading vendors.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Additional Notes |
| Sigma-Aldrich (MilliporeSigma) | 61973-42-0 | 131.13 | 99 atom % 13C | ≥99% (CP) | |
| Cambridge Isotope Laboratories, Inc. | 61973-42-0 | 131.13 | 99% | ≥98% | Applications cited include proteomics and as a synthetic intermediate.[1] |
| Santa Cruz Biotechnology, Inc. | 61973-42-0 | 131.13 | Not specified | Not specified | Marketed for biochemical research.[2] |
| MedChemExpress | 61973-42-0 | 131.13 | Not specified | >98% | Stated to be useful as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] |
Physicochemical Properties
The table below outlines the key physical and chemical properties of Ethyl acetoacetate-3-13C.
| Property | Value |
| Linear Formula | CH₃¹³COCH₂CO₂CH₂CH₃ |
| Appearance | Colorless liquid |
| Boiling Point | 181 °C (lit.)[4] |
| Melting Point | -43 °C (lit.)[4] |
| Density | 1.037 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.419 (lit.)[4] |
Applications in Research and Drug Development
Ethyl acetoacetate-3-13C serves as a valuable tool in various research and development areas, primarily due to the strategic placement of the 13C label at the C-3 (keto) position.
-
Metabolic Research and Imaging: The most prominent application is in the field of hyperpolarized 13C Magnetic Resonance Imaging (MRI). Ethyl acetoacetate-3-13C is a precursor for the synthesis of hyperpolarized [3-13C]acetoacetate. This labeled ketone body allows for real-time, non-invasive monitoring of ketone body metabolism in vivo. This technique has shown promise as a diagnostic metabolic marker for conditions like liver cancer.[5][6]
-
Synthetic Chemistry: As a labeled analogue of ethyl acetoacetate, it is a key building block in the synthesis of more complex isotopically labeled molecules. The active methylene group allows for a variety of chemical modifications, such as alkylation and acylation, to introduce the 13C label into a wide range of target compounds for use as internal standards or metabolic tracers.
-
Proteomics: While direct protocols for Ethyl acetoacetate-3-13C are not extensively documented, its non-labeled counterpart is used in sample preparation. Ethyl acetate, a related ester, is employed for the removal of detergents from peptide samples prior to mass spectrometry analysis.[7][8] It is plausible that the labeled version could be used in quantitative proteomics workflows where precise internal standards are required.
Experimental Protocols
This protocol describes the hydrolysis of Ethyl acetoacetate-3-13C to produce [3-13C]acetoacetate, a crucial step for its use in hyperpolarized MRI studies.[6]
Materials:
-
[3-13C]Ethyl acetoacetate
-
Deionized water
-
4 M Lithium hydroxide (LiOH) solution
-
Water bath
Procedure:
-
In a suitable reaction vessel, combine 1 gram of [3-13C]ethyl acetoacetate with 4.8 mL of water.
-
Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.
-
Place the reaction vessel in a water bath set at 40°C.
-
Allow the reaction to proceed to completion. The progress can be monitored by techniques such as NMR or TLC to confirm the disappearance of the starting material.
-
The resulting solution contains [3-13C]acetoacetate. Further purification may be required depending on the downstream application.
This is a generalized procedure for the alkylation of the α-carbon of ethyl acetoacetate. This method can be adapted for Ethyl acetoacetate-3-13C to synthesize a variety of labeled compounds.
Materials:
-
Ethyl acetoacetate-3-13C
-
Absolute ethanol
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled as needed.
-
Enolate Formation: Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature. Add Ethyl acetoacetate-3-13C dropwise to the solution with stirring to form the sodium enolate.
-
Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture is then typically heated to reflux with continuous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with diethyl ether.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Diagrams
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number for Ethyl acetoacetate-3-13C
An In-depth Technical Guide to Ethyl acetoacetate-3-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl acetoacetate-3-13C, a stable isotope-labeled compound crucial for metabolic research and as a synthetic intermediate. Its primary application lies in tracing the metabolic fate of acetoacetate, a key ketone body, in various biological systems. This document outlines its physicochemical properties, a detailed experimental protocol for its use in synthesis, and the metabolic pathway in which it plays a significant role.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for Ethyl acetoacetate-3-13C, facilitating easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 61973-42-0 | [1][2][3] |
| Molecular Formula | CH₃¹³COCH₂CO₂CH₂CH₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| Isotopic Purity | 99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [2] |
| Density | 1.037 g/mL at 25 °C | [1] |
| Boiling Point | 181 °C (lit.) | [1] |
| Melting Point | -43 °C (lit.) | [1] |
| Refractive Index | n20/D 1.419 (lit.) | [1] |
| Flash Point | 84 °C - closed cup | [1] |
Experimental Protocol: Synthesis of [3-¹³C]acetoacetate
Ethyl acetoacetate-3-13C is a precursor for the synthesis of [3-¹³C]acetoacetate, which can be used as a hyperpolarized agent for in vivo metabolic imaging. The following protocol is based on the saponification of Ethyl acetoacetate-3-13C.[4]
Materials:
-
Ethyl acetoacetate-3-13C
-
Deionized Water
-
4 M Lithium hydroxide (LiOH) solution
-
Water bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, place 1 gram of Ethyl acetoacetate-3-13C.[4]
-
Add 4.8 mL of deionized water to the reaction vessel.[4]
-
Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.[4]
-
Place the reaction vessel in a water bath pre-heated to 40 °C.[4]
-
Allow the reaction to proceed. The saponification of the ethyl ester will yield lithium [3-¹³C]acetoacetate.
-
The resulting [3-¹³C]acetoacetate can be further purified, for example, by recrystallization.[4]
This synthesized [3-¹³C]acetoacetate can then be hyperpolarized for use in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS) to study the distribution and metabolism of acetoacetate in real-time within a biological system.[4]
Metabolic Pathway: Ketogenesis
Ethyl acetoacetate-3-13C serves as a tracer to study ketogenesis, the metabolic pathway that produces ketone bodies. After administration and subsequent hydrolysis to [3-¹³C]acetoacetate, the labeled carbon can be tracked as it is metabolized by the body. This is particularly relevant in studying energy metabolism in tissues like the brain, heart, and skeletal muscle, especially under conditions of fasting or in diseases such as diabetes.[5][6][7] The diagram below illustrates the formation of ketone bodies from acetyl-CoA, highlighting the central role of acetoacetate.
References
- 1. 乙酰乙酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]
- 3. scbt.com [scbt.com]
- 4. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]
- 5. ketogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Ethyl Acetoacetate-3-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate-3-13C is a stable isotope-labeled organic compound that serves as a powerful tool in metabolic research. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position allows for the precise tracing of the ethyl acetoacetate molecule and its metabolic fates within biological systems. This technical guide provides a comprehensive overview of the applications of Ethyl acetoacetate-3-13C, with a focus on its use in metabolic flux analysis and as a hyperpolarized contrast agent for magnetic resonance imaging (MRI).
Core Applications in Research
The primary research applications of Ethyl acetoacetate-3-13C revolve around its utility as a metabolic tracer. The ¹³C label enables researchers to follow the carbon backbone of the molecule through various biochemical pathways using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] By introducing Ethyl acetoacetate-3-13C into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C label into downstream metabolites. The resulting labeling patterns provide detailed information about the activity of various metabolic pathways.
The general workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.[1][2]
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)
A groundbreaking application of ¹³C-labeled compounds is in hyperpolarized ¹³C MRI. This technique dramatically increases the NMR signal of the ¹³C nucleus by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo.[3][4] Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for diagnosing liver cancer.[5][6] In hepatocellular carcinoma (HCC), the metabolic conversion of ethyl acetoacetate is altered, providing a distinct imaging signature.[5][6]
Data Presentation: Quantitative Analysis
The quantitative data derived from studies using Ethyl acetoacetate-3-13C is crucial for interpreting metabolic phenotypes. The following table summarizes key quantitative findings from a study on hyperpolarized [1,3-¹³C₂]ethyl acetoacetate in a rat model of liver cancer.
| Parameter | Healthy Liver Tissue | Hepatocellular Carcinoma (HCC) Tissue | Fold Change (HCC vs. Healthy) | Reference |
| Metabolic Substrate-to-Product Ratio (EAA/AA) | Baseline | ~4 times higher than healthy tissue | ~4x | [6][7] |
| Signal-to-Noise Ratio (SNR) of EAA | Comparable to [1-¹³C]pyruvate | Comparable to [1-¹³C]pyruvate | - | [5] |
| Contrast-to-Noise Ratio (CNR) in Metabolic Ratio Images | Lower | Significantly improved compared to [1-¹³C]pyruvate | - | [5] |
EAA: Ethyl acetoacetate; AA: Acetoacetate
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis using Ethyl Acetoacetate-3-¹³C
This protocol outlines the key steps for conducting a ¹³C-MFA experiment with adherent mammalian cells.
1. Experimental Design:
-
Define the metabolic network to be investigated.
-
Select the appropriate cell line and culture conditions.
-
Determine the optimal concentration and labeling duration for Ethyl acetoacetate-3-¹³C.
2. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Replace the standard medium with a medium containing a known concentration of Ethyl acetoacetate-3-¹³C.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.
3. Metabolite Extraction:
-
Quench metabolic activity rapidly by placing the culture plates on dry ice.[8]
-
Wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[8]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[8][9]
-
Scrape the cells and collect the cell lysate.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.[9]
4. Sample Analysis (Mass Spectrometry):
-
Dry the metabolite extract, for example, by using a SpeedVac.[8]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Perform LC-MS analysis to separate and detect the ¹³C-labeled metabolites.
-
Correct the raw data for the natural abundance of ¹³C.
5. Data Analysis and Flux Estimation:
-
Use specialized software (e.g., OpenFlux, 13CFLUX) to estimate metabolic fluxes by fitting the measured labeling patterns to a metabolic model.[2]
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[2]
Protocol 2: Hyperpolarized ¹³C MRI with [1,3-¹³C₂]Ethyl Acetoacetate
This protocol provides a general outline for in vivo hyperpolarized ¹³C MRI studies in animal models.
1. Preparation of the Hyperpolarized Agent:
-
Prepare a sample of [1,3-¹³C₂]ethyl acetoacetate containing a trityl radical (e.g., OX063).
-
Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer. This involves cooling the sample to ~1 K in a high magnetic field and irradiating it with microwaves.
-
Rapidly dissolve the hyperpolarized sample in a heated, buffered aqueous solution to create an injectable formulation at physiological pH and temperature.
2. Animal Preparation:
-
Anesthetize the animal model (e.g., a rat with an implanted liver tumor).
-
Insert a catheter for the injection of the hyperpolarized agent.
-
Position the animal within the MRI scanner.
3. MRI Data Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted ¹H images).
-
Inject the hyperpolarized [1,3-¹³C₂]ethyl acetoacetate solution via the catheter.
-
Immediately begin dynamic ¹³C MR spectroscopic imaging to capture the signal from both the injected substrate and its metabolic product (acetoacetate).
4. Data Analysis and Quantification:
-
Process the acquired ¹³C MR data to generate metabolic maps.
-
Quantify the signal intensities of hyperpolarized ethyl acetoacetate and acetoacetate in different regions of interest (e.g., tumor vs. healthy tissue).
-
Calculate the metabolic substrate-to-product ratio to assess metabolic activity.
Mandatory Visualizations
Metabolic Pathway of Ethyl Acetoacetate
Caption: Metabolic fate of Ethyl acetoacetate-3-13C in a biological system.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hyperpolarized 13C MRI in hepatocellular carcinoma: Unmet questions during clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
An In-depth Technical Guide to 13C Labeled Compounds in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing with stable isotope-labeled compounds, particularly Carbon-13 (¹³C), has become an indispensable tool in modern biological and biomedical research. This technique allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is unattainable through traditional methods like genomics, transcriptomics, or proteomics. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in a metabolic substrate, researchers can follow the journey of these labeled carbon atoms as they are incorporated into downstream metabolites. This guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of ¹³C-based metabolic tracing, with a focus on its utility in drug development and the study of disease.
The core principle of ¹³C metabolic tracing lies in supplying cells or organisms with a substrate, such as glucose or glutamine, that has been enriched with ¹³C.[1] As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites.[2] These patterns, often referred to as mass isotopologue distributions (MIDs), can be quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By analyzing these MIDs, researchers can infer the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3] This powerful approach, termed ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular metabolic activity.[4][5]
Data Presentation: Quantitative Insights from ¹³C Tracing
The data generated from ¹³C labeling experiments are rich and quantitative. They provide detailed information on how cells utilize different nutrients and how metabolic pathways are altered in response to genetic modifications, disease states, or drug treatments. The following tables present examples of quantitative data obtained from ¹³C metabolic tracing studies.
Table 1: Mass Isotopologue Distribution (MID) of Citrate in Cancer Cells
This table illustrates a hypothetical MID for citrate, a key intermediate in the TCA cycle, from cancer cells grown in the presence of uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms derived from glucose that have been incorporated into the citrate pool.
| Isotopologue | Fractional Abundance (%) | Interpretation |
| M+0 | 5 | Unlabeled citrate, likely from endogenous sources or other unlabeled substrates. |
| M+1 | 10 | Citrate with one ¹³C atom. |
| M+2 | 60 | Citrate with two ¹³C atoms, primarily from the first turn of the TCA cycle with labeled acetyl-CoA. |
| M+3 | 15 | Citrate with three ¹³C atoms, indicating contributions from anaplerotic pathways. |
| M+4 | 7 | Citrate with four ¹³C atoms, suggesting multiple turns of the TCA cycle with labeled precursors. |
| M+5 | 2 | Citrate with five ¹³C atoms. |
| M+6 | 1 | Fully labeled citrate. |
M+n represents the metabolite with 'n' carbons labeled with ¹³C.
Table 2: Metabolic Flux Ratios in Central Carbon Metabolism
Metabolic flux ratios quantify the relative contributions of two or more converging pathways to the synthesis of a particular metabolite.[6] This provides a snapshot of how metabolic routes are utilized under different conditions.
| Flux Ratio | Description | Control Cells | Drug-Treated Cells |
| Glycolysis vs. Pentose Phosphate Pathway | The proportion of glucose-6-phosphate entering glycolysis versus the pentose phosphate pathway. | 85% / 15% | 70% / 30% |
| Pyruvate Carboxylase vs. Pyruvate Dehydrogenase | The relative flux of pyruvate entering the TCA cycle via anaplerosis (pyruvate carboxylase) versus oxidation (pyruvate dehydrogenase). | 20% / 80% | 40% / 60% |
| Glutaminolysis Contribution to TCA Cycle | The fraction of TCA cycle intermediates derived from glutamine. | 30% | 50% |
Experimental Protocols
The success of a ¹³C metabolic tracing experiment hinges on meticulous experimental design and execution. The following are detailed methodologies for key steps in the process.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells in Culture
1. Cell Seeding and Culture:
-
Seed adherent mammalian cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) in their recommended growth medium.
2. Preparation of ¹³C-Labeling Medium:
-
Prepare a custom culture medium, such as DMEM or RPMI-1640, that lacks the nutrient to be used as a tracer (e.g., glucose-free DMEM).
-
Supplement the medium with all necessary components (e.g., dialyzed fetal bovine serum, antibiotics) except for the unlabeled tracer. Dialyzed serum is used to minimize the presence of unlabeled small molecules.
-
Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) to the medium at the desired final concentration.
3. Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Gently wash the cells once with a pre-warmed, tracer-free medium (e.g., glucose-free DMEM) to remove any residual unlabeled substrate.
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration. The incubation time depends on the metabolic pathway of interest and whether a metabolic steady-state or kinetic labeling is desired. For many central carbon metabolism studies, isotopic steady-state is reached within 24 hours.
Protocol 2: Metabolite Extraction and Sample Preparation for Mass Spectrometry
1. Quenching of Metabolism:
-
To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.
-
Immediately add a cold quenching solution, typically 80% methanol, to the cells.
-
Place the culture plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure rapid and complete quenching.
2. Metabolite Extraction:
-
After quenching, scrape the cells in the cold methanol solution using a cell scraper.
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.
3. Sample Processing:
-
Centrifuge the cell lysate at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
4. Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolite pellet in a suitable solvent for the intended analytical platform (e.g., a mixture of water and organic solvent for LC-MS).
-
Vortex the sample thoroughly and centrifuge to remove any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for analysis by mass spectrometry.
Mandatory Visualizations
Diagrams are crucial for visualizing the complex relationships in metabolic tracing studies. The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and workflows.
Conclusion
Metabolic tracing with ¹³C-labeled compounds offers an unparalleled window into the dynamic workings of cellular metabolism. For researchers, scientists, and drug development professionals, this technique provides a powerful platform to elucidate disease mechanisms, identify novel drug targets, and understand the metabolic effects of therapeutic interventions. The ability to quantify metabolic fluxes in vivo provides a functional readout of the metabolic phenotype, which is often a critical determinant of cellular behavior in both health and disease.[3] As analytical technologies continue to advance, the precision and scope of ¹³C metabolic tracing will undoubtedly expand, further solidifying its role as a cornerstone of modern metabolic research.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tautomeric Dance of Ethyl Acetoacetate: An In-depth Technical Guide to Keto-Enol Equilibrium
For Researchers, Scientists, and Drug Development Professionals
Ethyl acetoacetate (EAA) stands as a cornerstone in synthetic organic chemistry, its utility largely stemming from the fascinating chemical duality it exhibits: keto-enol tautomerism. This dynamic equilibrium between a ketone and an enol form dictates its reactivity, influencing reaction pathways and ultimate product formation. A thorough understanding and precise quantification of this tautomerism are paramount for researchers leveraging EAA in complex molecular syntheses, particularly in the realm of drug development where reaction control and product purity are critical.
This technical guide provides a comprehensive exploration of the keto-enol tautomerism of ethyl acetoacetate, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical principles and workflows.
The Equilibrium: A Balancing Act of Stability
The keto-enol tautomerism of ethyl acetoacetate is a dynamic equilibrium between the diketo form and the enol form.[1] The interconversion is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both tautomers.[2] The position of this equilibrium is highly sensitive to the surrounding environment, with several factors playing a crucial role in favoring one tautomer over the other.
The enol form is stabilized by the formation of a conjugated π-system and, most significantly, by the presence of a strong intramolecular hydrogen bond, which forms a stable six-membered ring-like structure.[3] Conversely, the keto form is generally more stable in polar solvents.[4] This is because polar solvents can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bonding that stabilizes the enol.[4] Consequently, in nonpolar solvents, the equilibrium tends to shift towards the enol form, while in polar, protic solvents, the keto form is favored.[3] Temperature also influences the equilibrium, though its effect on ethyl acetoacetate is not as pronounced as in other β-dicarbonyl compounds.[5]
Quantitative Analysis of the Tautomeric Equilibrium
The relative abundance of the keto and enol tautomers of ethyl acetoacetate has been extensively studied under various conditions. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol form are key quantitative descriptors of this phenomenon. The following table summarizes these values in different solvents and at various temperatures, as determined by ¹H NMR spectroscopy and other methods.
| Solvent | Temperature (°C) | % Enol | Keq | Reference(s) |
| Neat Liquid | 33 | 15 | 0.176 | [6] |
| Gas Phase | 150 | - | - | [7] |
| Carbon Tetrachloride (CCl₄) | 33 | 49 | 0.96 | [3] |
| Chloroform (CDCl₃) | Room Temp. | 7.5 | 0.081 | [8] |
| Methanol (CD₃OD) | Room Temp. | 5.8 | 0.062 | [8] |
| Ethanol (C₂D₅OD) | Room Temp. | 7.2 | 0.078 | [8] |
| Acetonitrile (CD₃CN) | Room Temp. | 4.9 | 0.052 | [8] |
| Water (D₂O) | Room Temp. | <2 | <0.02 | [3] |
| Benzene | Room Temp. | - | - | [9] |
| Dioxane | Room Temp. | - | - | [9] |
| Acetic Acid | Room Temp. | - | - | [9] |
Experimental Protocols for Tautomer Analysis
The quantification of the keto-enol equilibrium of ethyl acetoacetate can be achieved through several analytical techniques. The most common and powerful method is ¹H NMR spectroscopy, which allows for direct and non-destructive measurement of the tautomer ratio.[1] UV-Vis spectroscopy and classic chemical methods like bromination titration are also employed.
¹H NMR Spectroscopy
Principle: The keto and enol tautomers have distinct proton environments that give rise to separate and well-resolved signals in the ¹H NMR spectrum. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.[2] Key diagnostic signals include the α-methylene protons of the keto form (a singlet around 3.48 ppm) and the vinylic proton of the enol form (a singlet around 5.03 ppm).[1] The enolic hydroxyl proton appears as a broad singlet at a significantly downfield chemical shift (around 12.14 ppm) due to strong intramolecular hydrogen bonding.[10]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of ethyl acetoacetate in the desired deuterated solvent in a standard 5 mm NMR tube. The use of deuterated solvents is necessary for the instrument's lock system.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the characteristic signals for the keto and enol forms. For example, integrate the singlet from the α-CH₂ of the keto form and the singlet from the vinylic CH of the enol form.
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal: % Enol = [Integral (enol vinylic H) / (Integral (enol vinylic H) + (Integral (keto α-CH₂) / 2))] * 100%
-
Calculate the equilibrium constant (Keq): Keq = % Enol / (100 - % Enol)
-
UV-Vis Spectroscopy
Principle: The enol form of ethyl acetoacetate possesses a conjugated π-system, which gives rise to a characteristic UV absorption band (π → π* transition) at a longer wavelength (λmax) compared to the keto form.[11] By measuring the absorbance at the λmax of the enol, and knowing the molar absorptivity (ε) of the pure enol form, the concentration of the enol in the equilibrium mixture can be determined using the Beer-Lambert law.
Protocol:
-
Sample Preparation: Prepare a dilute solution of ethyl acetoacetate in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup:
-
Use a matched pair of cuvettes.
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Record a baseline spectrum with the blank.
-
-
Data Acquisition:
-
Fill the second cuvette with the ethyl acetoacetate solution.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) corresponding to the enol tautomer.
-
Measure the absorbance (A) at this λmax.
-
The concentration of the enol form can be calculated if the molar absorptivity (ε) of the pure enol is known from literature or determined separately: [Enol] = A / (ε * l), where l is the path length of the cuvette (typically 1 cm).
-
The percentage of the enol form can then be calculated relative to the total concentration of ethyl acetoacetate.
-
Bromination Titration (Meyer's Method)
Principle: This classic chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer.[12] The keto form reacts with bromine at a much slower rate. By titrating the sample with a standard solution of bromine and then quenching the reaction, the amount of bromine consumed by the enol can be determined, thereby providing a measure of the enol content.
Protocol:
-
Preparation of Reagents:
-
A standardized solution of bromine in an appropriate solvent (e.g., methanol).
-
A quenching agent, such as a solution of β-naphthol in methanol, to react with excess bromine.[13]
-
A solution of potassium iodide (KI).
-
A standardized solution of sodium thiosulfate (Na₂S₂O₃).
-
-
Titration Procedure:
-
A known amount of the ethyl acetoacetate solution is treated with a known excess of the standard bromine solution. The reaction should be carried out quickly and at a low temperature to minimize the enolization of the keto form during the analysis.
-
After a short reaction time (e.g., 1 minute), the unreacted bromine is quenched by the addition of the β-naphthol solution.[13]
-
Potassium iodide is then added, which reacts with any remaining unquenched bromine to liberate iodine (I₂).
-
The liberated iodine is immediately titrated with the standard sodium thiosulfate solution until the endpoint is reached (the disappearance of the yellow iodine color). A starch indicator can be used to sharpen the endpoint.
-
-
Calculation:
-
A blank titration without ethyl acetoacetate is performed to determine the initial amount of bromine.
-
The difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol.
-
From the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂), the amount and percentage of the enol form in the original sample can be calculated.
-
Visualization of Tautomerism
The following diagrams, created using the DOT language, illustrate the key concepts and workflows associated with the keto-enol tautomerism of ethyl acetoacetate.
Caption: The dynamic equilibrium between the keto and enol tautomers of ethyl acetoacetate.
Caption: Acid-catalyzed interconversion pathway for keto-enol tautomerism.
Caption: Base-catalyzed interconversion pathway for keto-enol tautomerism.
Caption: General experimental workflow for the spectroscopic analysis of keto-enol tautomerism.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A607039F [pubs.rsc.org]
- 12. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of Ethyl acetoacetate-3-¹³C
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for Ethyl acetoacetate-3-¹³C. It includes detailed experimental protocols for stability assessment and its application in metabolic research, alongside visual diagrams to clarify key pathways and workflows.
Chemical Stability
Ethyl acetoacetate-3-¹³C shares its primary stability characteristics with its unlabeled counterpart. The main factor influencing its degradation is hydrolysis. The isotopic label at the C-3 position does not significantly alter its chemical reactivity or stability profile.
1.1 Primary Degradation Pathway: Hydrolysis The most significant degradation pathway for Ethyl acetoacetate is hydrolysis, the cleavage of the ester bond by reaction with water.[1] This reaction is accelerated by the presence of acids, alkalis, and elevated temperatures.[1][2]
-
Ketonic Hydrolysis: Under dilute acidic or basic conditions, hydrolysis yields acetoacetic acid (which retains the ¹³C label at the C-3 position) and ethanol.[3][4] The resulting acetoacetic acid is unstable and readily undergoes decarboxylation, especially upon heating, to produce ¹³C-labeled acetone and carbon dioxide.[1][3]
-
Acid Hydrolysis: Hydrolysis with concentrated alkali followed by acidification can lead to the formation of acetic acid.[4]
Signs of significant hydrolysis include a lower-than-expected yield in reactions, the evolution of carbon dioxide gas, and the detection of byproducts such as ethanol and acetone via analytical methods like GC-MS or NMR.[1]
1.2 Keto-Enol Tautomerism Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers.[5][6] In the neat liquid, the enol form constitutes a minor fraction (around 8-15%).[5][7] While this is a fundamental chemical property, the interconversion is not a degradation pathway but can be a factor in its reactivity. The presence of both forms can be observed by NMR spectroscopy.[8]
1.3 Incompatible Materials To ensure stability, Ethyl acetoacetate-3-¹³C should not be stored with strong acids, alkalis, strong oxidizing agents, or strong reducing agents.[2] It should also be kept away from sources of ignition such as heat, sparks, and open flames.[9][10]
Recommended Storage and Handling
Proper storage is critical to maintain the chemical and isotopic purity of Ethyl acetoacetate-3-¹³C. The consensus from major suppliers is to protect the compound from moisture, light, and heat.
2.1 Quantitative Storage Data The following table summarizes the recommended storage conditions and shelf life provided by suppliers.
| Storage Format | Temperature | Duration | Inferred Stability | Source(s) |
| Neat (as supplied) | Room Temperature | 3 Years | Stable for long-term storage under these conditions. | [2] |
| In Solvent | -20°C | 1 Year | Reduced stability in solvent compared to neat storage. | [2] |
| In Solvent | -80°C | 2 Years | Lower temperature improves stability in solvent. | [2] |
| Neat (General) | Room Temperature | N/A | Store away from light and moisture. | [11][12] |
2.2 General Handling Recommendations
-
Atmosphere: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Keep the container tightly sealed when not in use.[2][9] Store in the original container or one made of the same material.[13]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, protective gloves, and impervious clothing.[2]
Experimental Protocols
3.1 Protocol for Stability Assessment of Ethyl acetoacetate-3-¹³C
This protocol outlines a method to quantitatively assess the stability of Ethyl acetoacetate-3-¹³C under various conditions using Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the rate of degradation by monitoring the purity of the compound and the emergence of degradation products over time.
Methodology:
-
Sample Preparation:
-
Aliquot neat Ethyl acetoacetate-3-¹³C into several vials suitable for the chosen analytical method.
-
Prepare separate sample sets for each storage condition to be tested (e.g., control: 2-8°C, dark, desiccated; Condition A: Room temperature, ambient light/moisture; Condition B: 40°C, dark, desiccated).
-
-
Time Points:
-
Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Procedure (¹H NMR):
-
At each time point, dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., dimethyl sulfone).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the characteristic peaks for Ethyl acetoacetate (e.g., the methylene protons -COCH₂CO-) and potential degradation products like ethanol (triplet at ~1.2 ppm, quartet at ~3.7 ppm) and acetone (singlet at ~2.1 ppm).
-
Calculate the purity of Ethyl acetoacetate-3-¹³C relative to the internal standard and quantify the concentration of any degradation products.
-
-
Analytical Procedure (GC-MS):
-
At each time point, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS.
-
Develop a method that effectively separates Ethyl acetoacetate from potential degradation products (ethanol, acetone).
-
Monitor the peak area of the parent compound over time. The emergence of peaks corresponding to the degradation products can confirm the degradation pathway.
-
-
Data Analysis:
-
Plot the percentage purity of Ethyl acetoacetate-3-¹³C against time for each condition.
-
Determine the degradation rate under each condition.
-
3.2 General Workflow for Use in ¹³C Metabolic Flux Analysis
Ethyl acetoacetate-3-¹³C serves as a precursor for generating [3-¹³C]acetoacetate, a key ketone body used as a tracer in metabolic studies.[14]
Objective: To trace the metabolic fate of the ¹³C label through central carbon metabolism.
Methodology:
-
Tracer Preparation: Synthesize [3-¹³C]acetoacetate from Ethyl acetoacetate-3-¹³C via saponification (hydrolysis with a base like lithium hydroxide).[14]
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., using liquid nitrogen).
-
Extract polar metabolites using a cold solvent mixture (e.g., 80% methanol).[15]
-
Centrifuge to pellet cell debris and proteins.
-
-
LC-MS/MS or NMR Analysis:
-
Analyze the metabolite extract using high-resolution mass spectrometry or NMR.
-
Identify and quantify metabolites that have incorporated the ¹³C label. Key downstream metabolites from [3-¹³C]acetoacetate include [3-¹³C]beta-hydroxybutyrate, [1-¹³C]acetylcarnitine, [5-¹³C]glutamate, and [1-¹³C]citrate.[14]
-
-
Data Interpretation:
-
Map the distribution of the ¹³C label to elucidate the activity of metabolic pathways related to ketone body utilization.
-
Visualizations
The following diagrams illustrate the key chemical and experimental pathways discussed in this guide.
Caption: Hydrolysis and subsequent decarboxylation of Ethyl acetoacetate.
Caption: A typical workflow for conducting a chemical stability study.
Caption: Tracing the ¹³C label from Ethyl acetoacetate into key metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. quora.com [quora.com]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. quora.com [quora.com]
- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. ETHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemstock.ae [chemstock.ae]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Ethyl acetoacetate (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Ethyl acetoacetate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-681-0.5 [isotope.com]
- 13. lobachemie.com [lobachemie.com]
- 14. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl Acetoacetate-3-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, experimental protocols, and an overview of the applications of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound increasingly utilized in metabolic research and as a diagnostic marker, particularly in the field of oncology.
Core Safety and Physical Data
Ethyl acetoacetate-3-13C shares similar physical and chemical properties with its unlabeled counterpart, but its isotopic enrichment allows for its use in a variety of research applications, including proteomics and as a synthetic intermediate.[1] The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Fruity | [4] |
| Boiling Point | 181 °C (lit.) | [3] |
| Melting Point | -43 °C (lit.) | [3] |
| Density | 1.037 g/mL at 25 °C | [3] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.419 (lit.) | [3] |
| Isotopic Purity | 99 atom % ¹³C | [3] |
Hazard Identification and Safety Precautions
Ethyl acetoacetate-3-13C is classified as a combustible liquid and can cause skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2] The following table summarizes the GHS hazard statements and precautionary measures.
| GHS Classification | Hazard Statement | Precautionary Statements |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation. |
| Flammable liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/ eye protection/ face protection. P370 + P378: In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols and Applications
Ethyl acetoacetate-3-13C is a valuable tool in metabolic research, particularly with the advent of hyperpolarization techniques for magnetic resonance imaging (MRI).
Synthesis of [1,3-¹³C₂]Acetoacetate from Ethyl acetoacetate-3-¹³C
A common application of Ethyl acetoacetate-3-13C is its use as a precursor for the synthesis of [1,3-¹³C₂]acetoacetate, a key substrate for in vivo metabolic imaging.
Protocol for Hydrolysis of Ethyl [1,3-¹³C]acetoacetate: [3]
-
Prepare a 5 M solution of sodium hydroxide (NaOH).
-
Add the Ethyl [1,3-¹³C]acetoacetate to the NaOH solution.
-
Heat the mixture to 45 °C for 45 minutes to facilitate hydrolysis.
-
Neutralize the resulting [1,3-¹³C]sodium acetoacetate solution.
-
The final product is an aqueous solution of [1,3-¹³C]acetoacetate ready for use in subsequent experiments.
Caption: Workflow for the synthesis of [1,3-¹³C₂]acetoacetate.
Hyperpolarized ¹³C MRI for Liver Cancer Metabolism Imaging
Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has emerged as a novel metabolic marker for hepatocellular carcinoma (HCC).[2] The experimental workflow involves several key steps from sample preparation to data acquisition and analysis.
Experimental Workflow:
-
Hyperpolarization: The synthesized [1,3-¹³C₂]acetoacetate is hyperpolarized using dynamic nuclear polarization (DNP).
-
In vivo Administration: The hyperpolarized substrate is rapidly dissolved and injected intravenously into the subject (e.g., a rat model with induced liver cancer).
-
¹³C-MR Data Acquisition: Dynamic ¹³C MR spectra and images are acquired to monitor the conversion of the hyperpolarized substrate into its metabolic products in real-time.
-
Data Analysis: The signals from the hyperpolarized substrate and its metabolites are quantified to generate metabolic maps and assess differences in enzyme activity between cancerous and healthy tissues.
Caption: Experimental workflow for in vivo hyperpolarized ¹³C MRI.
Metabolic Pathway and Signaling Relevance
Once administered, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is rapidly hydrolyzed by intracellular esterases to produce [1,3-¹³C₂]acetoacetate.[6] This is then converted to [1,3-¹³C₂]β-hydroxybutyrate, a reaction that reflects the mitochondrial redox state.[3] In hepatocellular carcinoma, the conversion of ethyl acetoacetate to acetoacetate is reduced due to lower concentrations and activity of carboxylesterases, providing a metabolic fingerprint of the tumor.[6]
The key enzymatic conversion in this pathway is catalyzed by β-hydroxybutyrate dehydrogenase, which is located in the inner mitochondrial membrane and is dependent on the NADH/NAD+ ratio. Therefore, imaging the conversion of acetoacetate to β-hydroxybutyrate provides a non-invasive method to assess mitochondrial redox state and dysfunction.[3]
References
- 1. Ethyl acetoacetate (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metabolite Tracking Using Ethyl acetoacetate-3-13C in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Ethyl acetoacetate-3-13C as a stable isotope tracer for monitoring cellular metabolism using Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl acetoacetate serves as a precursor for acetoacetate, a ketone body that can be utilized by many cell types as an alternative energy source to glucose. By tracing the fate of the 13C label from Ethyl acetoacetate-3-13C, researchers can gain valuable insights into metabolic pathways, particularly the utilization of ketone bodies and their entry into the tricarboxylic acid (TCA) cycle. These methods are applicable to a wide range of research areas, including cancer metabolism, neuroscience, and drug development, where alterations in cellular energetics play a crucial role.
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer. While glucose and glutamine are the most extensively studied cellular fuels, the role of other substrates, such as ketone bodies, is increasingly recognized as significant. Ethyl acetoacetate is readily hydrolyzed by cellular esterases to ethanol and acetoacetate. Acetoacetate can then be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, which enters the TCA cycle for energy production or is utilized for lipid synthesis.
The use of stable isotope-labeled tracers, in conjunction with NMR spectroscopy, allows for the non-invasive tracking of metabolic pathways in vitro and in vivo. Ethyl acetoacetate-3-13C is a valuable tool for these studies, as the 13C label at the C3 position is retained through the initial metabolic steps and can be tracked as it is incorporated into downstream metabolites. 13C NMR offers superior spectral dispersion compared to 1H NMR, reducing signal overlap and facilitating the identification and quantification of labeled metabolites.
This guide provides a comprehensive overview of the application of Ethyl acetoacetate-3-13C in metabolite tracking, including detailed experimental protocols for cell culture studies, NMR data acquisition, and data analysis.
Metabolic Pathway of Ethyl acetoacetate-3-13C
The metabolic journey of Ethyl acetoacetate-3-13C begins with its uptake by cells and subsequent enzymatic conversion. The key steps are outlined below:
Application Notes and Protocols: Ethyl Acetoacetate-3-13C as a Tracer for Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis (FAS) is a fundamental metabolic process implicated in various physiological and pathological states, including metabolic diseases and cancer. The ability to accurately trace and quantify the contribution of different precursors to the fatty acid pool is crucial for understanding disease mechanisms and for the development of novel therapeutics. Ethyl acetoacetate-3-13C is a stable isotope-labeled tracer that serves as a valuable tool for investigating FAS. Upon entering the cell, it is rapidly hydrolyzed by intracellular esterases to produce [3-13C]acetoacetate, which is subsequently converted to [2-13C]acetyl-CoA, a key building block for fatty acid synthesis. This allows for the precise tracking of carbon atoms from ethyl acetoacetate into newly synthesized fatty acids.
These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl acetoacetate-3-13C as a tracer for studying fatty acid synthesis in vitro.
Metabolic Pathway of Ethyl Acetoacetate-3-13C to Fatty Acids
The metabolic fate of Ethyl acetoacetate-3-13C involves a two-step conversion to the lipogenic precursor, acetyl-CoA.
Caption: Metabolic conversion of Ethyl acetoacetate-3-13C to labeled fatty acids.
Experimental Workflow
A typical experimental workflow for using Ethyl acetoacetate-3-13C to trace fatty acid synthesis in cell culture is outlined below.
Caption: General experimental workflow for fatty acid synthesis tracing.
Data Presentation
Quantitative data from fatty acid synthesis tracing experiments should be summarized in clear and concise tables. Below are template tables for presenting key findings.
Table 1: Fractional Contribution of Ethyl Acetoacetate-3-13C to the Acetyl-CoA Pool
| Cell Line/Condition | % Acetyl-CoA from Ethyl Acetoacetate-3-13C (Mean ± SD) |
| Control | Data to be filled by the researcher |
| Treatment 1 | Data to be filled by the researcher |
| Treatment 2 | Data to be filled by the researcher |
Table 2: De Novo Synthesis of Palmitate from Ethyl Acetoacetate-3-13C
| Cell Line/Condition | % Newly Synthesized Palmitate (from tracer) |
| Control | Data to be filled by the researcher |
| Treatment 1 | Data to be filled by the researcher |
| Treatment 2 | Data to be filled by the researcher |
Table 3: Isotopologue Distribution in Palmitate
| Isotopologue | Control (% Abundance) | Treatment 1 (% Abundance) |
| M+0 | Data to be filled | Data to be filled |
| M+2 | Data to be filled | Data to be filled |
| M+4 | Data to be filled | Data to be filled |
| M+6 | Data to be filled | Data to be filled |
| M+8 | Data to be filled | Data to be filled |
| M+10 | Data to be filled | Data to be filled |
| M+12 | Data to be filled | Data to be filled |
| M+14 | Data to be filled | Data to be filled |
| M+16 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with Ethyl Acetoacetate-3-13C
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ethyl acetoacetate-3-13C (sterile solution)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in complete medium.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing the desired concentration of Ethyl acetoacetate-3-13C (e.g., 100 µM - 1 mM). A parallel control group with unlabeled ethyl acetoacetate should be included.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours). The optimal time will depend on the cell type and experimental goals.
Protocol 2: Lipid Extraction and Saponification
Materials:
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Saponification reagent (e.g., 2 M KOH in 90% ethanol)
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
After the labeling period, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add the internal standard to each sample.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add 1 mL of saponification reagent.
-
Heat at 70°C for 1 hour.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane, then vortex.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Collect the upper hexane layer containing the free fatty acids. Repeat the hexane extraction.
-
Evaporate the pooled hexane fractions under nitrogen.
Protocol 3: Derivatization and GC-MS Analysis
Materials:
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Ethyl acetate
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Re-dissolve the dried fatty acids in 100 µL of ethyl acetate.
-
Add 50 µL of MTBSTFA and heat at 60°C for 30 minutes to form fatty acid tert-butyldimethylsilyl (TBDMS) esters.
-
Cool the samples and transfer to GC-MS vials.
-
Analyze the samples by GC-MS. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the ion clusters of the derivatized fatty acids of interest (e.g., palmitate-TBDMS).
Signaling Pathway Regulating Fatty Acid Synthesis
Understanding the signaling pathways that regulate fatty acid synthesis is crucial for interpreting the results of tracer experiments. Key regulatory nodes include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).
Caption: Key regulators of the fatty acid synthesis pathway.
Conclusion
Ethyl acetoacetate-3-13C is a versatile and effective tracer for delineating the contribution of ketone bodies to de novo fatty acid synthesis. The protocols and information provided herein offer a robust framework for researchers to design and execute experiments aimed at understanding the intricacies of lipid metabolism in various biological contexts. The use of stable isotope tracers, coupled with mass spectrometry, provides a powerful platform for quantitative analysis that can significantly advance our understanding of metabolic regulation and its role in disease.
Unraveling Drug Metabolism: Applications of Ethyl Acetoacetate-3-¹³C as a Metabolic Tracer
Introduction
In the intricate world of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Ethyl acetoacetate-3-¹³C, a stable isotope-labeled analogue of the endogenous ketone body precursor, offers a powerful tool for elucidating the metabolic pathways of xenobiotics. By introducing a ¹³C label at a specific position, researchers can trace the incorporation of this carbon atom into various metabolites, providing invaluable insights into the biotransformation of drug candidates. This application note details the use of Ethyl acetoacetate-3-¹³C in drug metabolism studies, providing comprehensive protocols for both in vitro and in vivo applications, and showcasing its utility in quantitative metabolic analysis.
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biological systems.[1] Ethyl acetoacetate-3-¹³C serves as an excellent tracer for several reasons. It is readily taken up by cells and is enzymatically hydrolyzed to ¹³C-labeled acetoacetate, which can then enter central carbon metabolism. This allows for the investigation of how a drug may influence or be influenced by these fundamental metabolic pathways. The use of stable isotopes, such as ¹³C, avoids the safety and disposal concerns associated with radioactive isotopes.[2]
Core Applications in Drug Metabolism
The primary applications of Ethyl acetoacetate-3-¹³C in drug metabolism studies include:
-
Identifying Drug-Induced Metabolic Reprogramming: Assessing how a drug alters central carbon metabolism by tracking the flow of the ¹³C label from ethyl acetoacetate into key metabolic intermediates.
-
Elucidating Metabolic Pathways of Drug Conjugates: Investigating the formation of drug conjugates with metabolites derived from acetoacetate.
-
Quantitative Metabolic Flux Analysis: Quantifying the rate of metabolic reactions in the presence and absence of a drug candidate to understand its impact on metabolic pathways.[3]
-
Serving as an Internal Standard: Due to its distinct mass, it can be used as an internal standard for the quantification of endogenous ethyl acetoacetate and related metabolites in biological samples.[2][3]
Experimental Protocols
Protocol 1: In Vitro Drug Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to assess the influence of a test compound on the metabolism of Ethyl acetoacetate-3-¹³C in human liver microsomes.[2][4][5][6][7]
Materials:
-
Ethyl acetoacetate-3-¹³C
-
Test Compound (Drug Candidate)
-
Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., G6P, G6PD, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid
-
LC-MS/MS System
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Ethyl acetoacetate-3-¹³C in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the test compound at various concentrations.
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures to 37°C.
-
Add the test compound to the respective tubes.
-
Initiate the metabolic reaction by adding Ethyl acetoacetate-3-¹³C to a final concentration of 10 µM.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to identify and quantify ¹³C-labeled metabolites.
-
Data Analysis:
-
Monitor the disappearance of the parent Ethyl acetoacetate-3-¹³C and the appearance of ¹³C-labeled metabolites over time.
-
Compare the metabolic profiles in the presence and absence of the test compound to assess its impact on ethyl acetoacetate metabolism.
Protocol 2: In Vivo Drug Metabolism Study in a Rodent Model
This protocol describes an in vivo study to investigate the effect of a drug on the metabolic fate of Ethyl acetoacetate-3-¹³C in a rat model.
Materials:
-
Ethyl acetoacetate-3-¹³C
-
Test Compound (Drug Candidate)
-
Sprague-Dawley rats (or other suitable model)
-
Vehicle for dosing (e.g., saline, corn oil)
-
Blood collection supplies (e.g., EDTA tubes)
-
Metabolic cages for urine and feces collection
-
Tissue harvesting tools
-
LC-MS/MS System
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide animals into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection).
-
-
Administration of Tracer:
-
At a specified time point after drug administration, administer Ethyl acetoacetate-3-¹³C to all animals (e.g., via oral gavage or intraperitoneal injection).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-tracer administration.
-
House animals in metabolic cages to collect urine and feces over a 24-hour period.
-
At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain).
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
Extract metabolites from plasma, urine, and tissue homogenates using a suitable solvent (e.g., methanol, acetonitrile).
-
-
Sample Analysis:
-
Analyze the processed samples by LC-MS/MS to identify and quantify the distribution of ¹³C-labeled metabolites in different biological matrices.
-
Data Analysis:
-
Determine the pharmacokinetic profiles of Ethyl acetoacetate-3-¹³C and its labeled metabolites in plasma.
-
Quantify the excretion of labeled metabolites in urine and feces.
-
Assess the distribution of labeled metabolites in different tissues.
-
Compare the results between the control and drug-treated groups to evaluate the in vivo impact of the drug on metabolic pathways.
Data Presentation
Quantitative data from these studies can be effectively presented in tabular format for clear comparison.
Table 1: In Vitro Metabolic Stability of Ethyl Acetoacetate-3-¹³C in the Presence of a Test Compound
| Time (min) | % Remaining (Control) | % Remaining (Test Compound) |
| 0 | 100 | 100 |
| 15 | 85.2 ± 3.1 | 65.7 ± 4.5 |
| 30 | 68.9 ± 2.5 | 42.1 ± 3.8 |
| 60 | 45.3 ± 1.9 | 20.5 ± 2.2 |
Table 2: In Vivo Plasma Concentrations of a ¹³C-Labeled Metabolite Following Administration of Ethyl Acetoacetate-3-¹³C
| Time (hr) | Plasma Concentration (ng/mL) - Control | Plasma Concentration (ng/mL) - Drug-Treated |
| 0.5 | 150.3 ± 12.5 | 250.8 ± 20.1 |
| 1 | 280.1 ± 25.3 | 450.2 ± 35.7 |
| 2 | 220.5 ± 18.9 | 380.6 ± 30.2 |
| 4 | 110.8 ± 9.7 | 190.4 ± 15.8 |
| 8 | 45.2 ± 4.1 | 75.9 ± 6.3 |
| 24 | < LOQ | < LOQ |
Data are presented as mean ± standard deviation. LOQ = Limit of Quantification.
Visualization of Metabolic Pathways
Graphviz diagrams can be used to illustrate the metabolic fate of Ethyl acetoacetate-3-¹³C and the potential points of interaction with a drug's metabolism.
References
- 1. Cerebral metabolism of acetate and glucose studied by 13C-n.m.r. spectroscopy. A technique for investigating metabolic compartmentation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantifying Metabolic Fluxes Using Ethyl Acetoacetate-3-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism. Ethyl acetoacetate-3-13C is a stable isotope-labeled compound that serves as a valuable tracer for probing ketone body metabolism and related pathways. Its application is particularly relevant in fields such as oncology and metabolic diseases, where alterations in these pathways are often observed.
This document provides detailed application notes and experimental protocols for the use of Ethyl acetoacetate-3-13C in quantifying metabolic fluxes. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust metabolic flux experiments.
Principle of the Method
Ethyl acetoacetate, upon entering the cell, is rapidly hydrolyzed by intracellular carboxylesterases to produce acetoacetate and ethanol. When Ethyl acetoacetate-3-13C is used, the 13C label is incorporated into the C3 position of acetoacetate. This labeled acetoacetate can then enter various metabolic pathways, primarily ketone body metabolism. By tracking the distribution and incorporation of the 13C label into downstream metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the fluxes through these pathways can be quantified.
Applications
-
Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including changes in ketone body utilization. Ethyl acetoacetate-3-13C can be used to probe the activity of pathways involved in ketolysis and ketogenesis in cancer cells, providing insights into tumor metabolism and potential therapeutic targets. For instance, studies have utilized hyperpolarized [1,3-13C2]ethyl acetoacetate to differentiate between healthy liver tissue and hepatocellular carcinoma based on differences in carboxylesterase activity.[1]
-
Drug Development: The metabolic effects of drug candidates can be assessed using Ethyl acetoacetate-3-13C. By quantifying changes in metabolic fluxes in response to a compound, researchers can understand its mechanism of action and potential off-target effects on cellular metabolism.
-
Metabolic Diseases: Disorders such as diabetes and non-alcoholic fatty liver disease are characterized by dysregulated ketone body metabolism. This tracer can be employed to study the underlying metabolic perturbations in these conditions.
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using Ethyl acetoacetate-3-13C involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label cells with Ethyl acetoacetate-3-13C to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Ethyl acetoacetate-3-13C (ensure high isotopic purity)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of labeling.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of Ethyl acetoacetate-3-13C. The final concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM.
-
Isotopic Labeling: Once cells have reached the desired confluency, aspirate the old medium and replace it with the pre-warmed tracer medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and should be determined empirically. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time.
Protocol 2: Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., -80°C methanol or a saline solution)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Quickly aspirate the labeling medium from the culture vessel. Immediately wash the cells with an ice-cold quenching solution to halt enzymatic activity.
-
Extraction: Add the pre-chilled extraction solvent to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Storage: Store the metabolite extracts at -80°C until further analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
Objective: To derivatize metabolites for volatility and analyze the isotopic labeling patterns by GC-MS.
Materials:
-
Derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
GC-MS system
-
Appropriate GC column
Procedure:
-
Drying: Evaporate the metabolite extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add the derivatization agent to the dried extracts. Incubate at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).
Metabolic Pathway Visualization
The 13C label from Ethyl acetoacetate-3-13C is first incorporated into acetoacetate. This labeled acetoacetate can then be converted to β-hydroxybutyrate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.
References
Application Notes and Protocols: Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate as a Metabolic Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate (EAA) is an emerging metabolic probe for in vivo metabolic imaging using ¹³C magnetic resonance imaging (MRI) and spectroscopy (MRS). This non-invasive technique allows for the real-time assessment of tissue metabolism, providing valuable insights into disease pathology and response to therapy. The hyperpolarization process, typically achieved through dissolution dynamic nuclear polarization (d-DNP), enhances the ¹³C MR signal by over 10,000-fold, enabling the detection of the labeled substrate and its metabolic products with high sensitivity.
The primary application of hyperpolarized EAA lies in its ability to probe the activity of carboxyl esterases. In the body, EAA is rapidly hydrolyzed by these enzymes to produce [1,3-¹³C₂]acetoacetate (AcAc). This conversion has been shown to be a sensitive marker for hepatocellular carcinoma (HCC), where a significantly higher substrate-to-product ratio is observed in cancerous tissue compared to healthy liver parenchyma.[1][2] This difference is attributed to altered carboxyl esterase activity in tumors.
Furthermore, the metabolic fate of the resulting acetoacetate can provide additional information about the mitochondrial redox state (NADH/NAD⁺ ratio). Acetoacetate can be reduced to β-hydroxybutyrate (β-HB) by the enzyme β-hydroxybutyrate dehydrogenase, a reaction dependent on the availability of NADH. This downstream metabolic conversion has been investigated in the context of cardiac and brain metabolism, including glioma.[3][4]
These application notes provide a comprehensive overview of the use of hyperpolarized [1,3-¹³C₂]EAA as a metabolic marker, including detailed experimental protocols and quantitative data to facilitate its adoption in research and drug development.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for hyperpolarized [1,3-¹³C₂]ethyl acetoacetate and its primary metabolite, [1,3-¹³C₂]acetoacetate.
Table 1: Hyperpolarization and Relaxation Properties
| Parameter | Value | Magnetic Field (T) | Reference |
| [1,3-¹³C₂]Acetoacetate | |||
| Liquid-state Polarization (C1) | 18 ± 5% | 11.7 | [5] |
| Liquid-state Polarization (C3) | 22 ± 4% | 11.7 | [5] |
| T₁ Relaxation Time (C1) | 45 s | 9.4 | [1] |
| T₁ Relaxation Time (C3) | 37 s | 9.4 | [1] |
| [3-¹³C]Acetoacetate | |||
| Liquid-state Polarization | 10.3 ± 1.2% | Not specified | [6] |
| T₁ Relaxation Time | 28.2 ± 3.1 s | Not specified | [6] |
Table 2: In Vivo Metabolic Conversion
| Application | Tissue/Model | Parameter | Value | Reference |
| Liver Cancer Diagnosis | Rat model of HCC | EAA/AcAc Ratio (Tumor vs. Healthy) | ~4 times higher in tumor | [1][2] |
| Brain Metabolism | Healthy and tumor-bearing mice | [1-¹³C]β-HB-to-[1-¹³C]AcAc Ratio | Significantly lower in glioma | [3][4] |
| Cardiac Metabolism | In vivo rat heart (fed vs. fasted) | Acetoacetate to Bicarbonate Conversion | Observed in fed state, not in fasted | [2] |
Experimental Protocols
I. Preparation of Hyperpolarized [1,3-¹³C₂]acetoacetate
Objective: To prepare the hyperpolarized acetoacetate probe from its ethyl ester precursor immediately prior to injection. This is necessary because the ethyl ester form is typically used for the DNP process.
Materials:
-
[1,3-¹³C₂]ethyl acetoacetate
-
Sodium hydroxide (NaOH) solution (1 M and 5 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol
-
Trityl radical (e.g., OX063)
-
Gadolinium-based contrast agent (for radical removal)
-
Dissolution Dynamic Nuclear Polarizer (DNP) system (e.g., HyperSense)
-
Heated dissolution medium (e.g., superheated water or PBS)
Protocol:
-
Hydrolysis of Ethyl Acetoacetate:
-
Sample Formulation for DNP:
-
Neutralize the resulting [1,3-¹³C₂]sodium acetoacetate solution.
-
Mix the neutralized solution with glycerol (1:1 v/v) to ensure the formation of a glassy state upon freezing.[1]
-
Alternatively, dissolve the sodium acetoacetate in a mixture of water and dimethylsulfoxide (DMSO) (e.g., 1:3 water:DMSO).[5]
-
Add a trityl radical (e.g., OX063) to a final concentration of approximately 15 mM.[7]
-
Add a small amount of a gadolinium-based contrast agent to aid in the removal of the radical post-dissolution.[5]
-
-
Dynamic Nuclear Polarization:
-
Place the formulated sample in a sample cup and insert it into the DNP polarizer.
-
Cool the sample to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).[1]
-
Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the trityl radical for a period of 1-2 hours to build up ¹³C polarization.
-
-
Dissolution:
-
Rapidly dissolve the hyperpolarized sample in a bolus of superheated, sterile PBS (pH 7.4) to a final concentration suitable for in vivo injection (e.g., 4 mM).[6]
-
The dissolution process should be rapid to minimize T₁ relaxation losses.
-
II. In Vivo ¹³C MR Spectroscopy and Imaging
Objective: To acquire dynamic ¹³C MR data to observe the conversion of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate to [1,3-¹³C₂]acetoacetate and other downstream metabolites.
Materials:
-
Anesthetized animal model (e.g., rat, mouse) with indwelling catheter
-
MRI scanner equipped for ¹³C detection
-
Dual-tuned ¹H/¹³C radiofrequency coil
-
Injection system synchronized with the MR acquisition
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Position the animal within the MRI scanner, with the region of interest (e.g., liver, brain) centered in the dual-tuned coil.
-
Secure a catheter for the injection of the hyperpolarized probe.
-
-
MR Acquisition Setup:
-
Acquire anatomical ¹H reference images to localize the region of interest.
-
Set up a dynamic ¹³C MR spectroscopy or spectroscopic imaging sequence.
-
Spectroscopy: Use a non-selective pulse-acquire sequence with a small flip angle (e.g., 10°) and a short repetition time (TR) (e.g., 1-3 seconds) to acquire spectra over time.
-
Spectroscopic Imaging (MRSI): Employ a pulse sequence such as a chemical shift imaging (CSI) or slice-selective sequence to obtain spatial and spectral information.
-
-
-
Injection and Data Acquisition:
-
Initiate the dynamic ¹³C MR acquisition sequence.
-
Inject the prepared hyperpolarized [1,3-¹³C₂]acetoacetate solution as a rapid bolus through the catheter.
-
Continue acquiring data for a duration of at least 2-3 times the T₁ of the substrate (e.g., 90-120 seconds) to capture the metabolic conversion and signal decay.
-
III. Data Analysis
Objective: To quantify the relative levels of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate, [1,3-¹³C₂]acetoacetate, and any downstream metabolites.
Software:
-
Standard MRI/MRS data analysis software (e.g., jMRUI, SIVIC)
Protocol:
-
Spectral Processing:
-
Apply appropriate post-processing to the raw data, including Fourier transformation, phase correction, and baseline correction.
-
-
Peak Integration:
-
Identify the resonance peaks corresponding to [1,3-¹³C₂]EAA, [1,3-¹³C₂]AcAc, and other metabolites (e.g., [1,3-¹³C₂]β-HB). The chemical shifts for the C1 and C3 carbons of acetoacetate are approximately 175.5 ppm and 210.9 ppm, respectively.[5]
-
Integrate the area under each peak in the dynamic spectra to obtain time courses of the signal intensities for each metabolite.
-
-
Quantification:
-
Calculate the ratio of the integrated signal of the product (AcAc) to the substrate (EAA) at each time point or at the time of maximum product signal.
-
For kinetic analysis, fit the time-course data to appropriate metabolic models to estimate conversion rates (k-values).
-
IV. Carboxyl Esterase Activity Assay (Ex Vivo Validation)
Objective: To independently measure carboxyl esterase activity in tissue homogenates to validate the in vivo findings.
Materials:
-
Tissue samples (e.g., tumor, healthy liver)
-
Homogenization buffer
-
Commercial carboxyl esterase activity assay kit (fluorometric or colorimetric)
-
Plate reader
Protocol:
-
Sample Preparation:
-
Homogenize the tissue samples in the appropriate buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Determine the total protein concentration of the supernatant.
-
-
Assay Procedure:
-
Follow the protocol provided with the commercial assay kit. Typically, this involves adding the tissue lysate to a microplate well, followed by the addition of a substrate that produces a fluorescent or colorimetric product upon cleavage by carboxyl esterases.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance over time using a plate reader.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein, based on a standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate.
Caption: Experimental workflow for hyperpolarized ¹³C MR studies.
Caption: Logical relationship between observations and interpretations.
References
- 1. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20150374854A1 - Hyperpolarized esters as metabolic markers in mr - Google Patents [patents.google.com]
- 4. High-Resolution Hyperpolarized In Vivo Metabolic 13C Spectroscopy at Low Magnetic Field (48.7 mT) Following Murine Tail-Vein Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US10995054B2 - Hyperpolarized [3-13C]acetoacetate and methods of using the same - Google Patents [patents.google.com]
- 7. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for Metabolic Tracing with Ethyl acetoacetate-3-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolic fluxes. Ethyl acetoacetate-3-13C is a valuable tracer for investigating ketone body metabolism and its contributions to central carbon metabolism. In hepatic cells, ethyl acetoacetate is rapidly hydrolyzed by carboxylesterases to produce ethanol and acetoacetate. The 13C label at the C3 position of acetoacetate allows for the tracking of its metabolic fate as it is converted to acetoacetyl-CoA and subsequently enters the mitochondrial tricarboxylic acid (TCA) cycle. These application notes provide a comprehensive protocol for conducting cell culture experiments using Ethyl acetoacetate-3-13C to trace its incorporation into key metabolic intermediates. The protocols are particularly relevant for studies in liver cancer cell lines, such as HepG2, where alterations in ketone body metabolism are of significant interest.
Principle of the Method
The experimental workflow involves culturing cells in a medium supplemented with Ethyl acetoacetate-3-13C. Following incubation, intracellular metabolites are extracted, and the incorporation of the 13C label into downstream metabolites is quantified using mass spectrometry. The resulting mass isotopomer distributions provide insights into the relative activity of metabolic pathways involving acetoacetate.
Materials and Reagents
-
Ethyl acetoacetate-3-13C
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM (containing 10% dFBS and 1% penicillin-streptomycin).
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare fresh DMEM supplemented with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of Ethyl acetoacetate-3-13C (e.g., 1 mM).
-
Isotope Labeling:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the prepared labeling medium to each well. .
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Metabolite Extraction
-
Quenching Metabolism:
-
At the end of the incubation period, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of 80% methanol (chilled to -80°C) to each well.
-
Incubate the plate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of 50% acetonitrile in water.
-
LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system capable of resolving mass isotopologues. The specific chromatographic conditions and mass spectrometer settings should be optimized for the detection of TCA cycle intermediates and related amino acids.
-
Data Analysis:
-
Identify and integrate the peak areas for the different mass isotopologues (M+0, M+1, M+2, etc.) of the target metabolites.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the mass isotopomer distribution (MID) for each metabolite at each time point.
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the mass isotopomer distributions (MIDs) of key metabolites in HepG2 cells cultured with 1 mM Ethyl acetoacetate-3-13C for 24 hours. The data is presented as the percentage of the metabolite pool containing a certain number of 13C atoms.
Table 1: Mass Isotopomer Distribution of Pyruvate
| Mass Isotopomer | Percentage of Total Pool |
| M+0 | 85.5% |
| M+1 | 12.0% |
| M+2 | 2.5% |
| M+3 | 0.0% |
Table 2: Mass Isotopomer Distribution of Citrate
| Mass Isotopomer | Percentage of Total Pool |
| M+0 | 65.2% |
| M+1 | 25.8% |
| M+2 | 8.5% |
| M+3 | 0.5% |
| M+4 | 0.0% |
Table 3: Mass Isotopomer Distribution of Succinate
| Mass Isotopomer | Percentage of Total Pool |
| M+0 | 70.1% |
| M+1 | 22.3% |
| M+2 | 7.1% |
| M+3 | 0.5% |
| M+4 | 0.0% |
Table 4: Mass Isotopomer Distribution of Malate
| Mass Isotopomer | Percentage of Total Pool |
| M+0 | 68.9% |
| M+1 | 23.5% |
| M+2 | 7.2% |
| M+3 | 0.4% |
| M+4 | 0.0% |
Table 5: Mass Isotopomer Distribution of Glutamate
| Mass Isotopomer | Percentage of Total Pool |
| M+0 | 72.4% |
| M+1 | 21.1% |
| M+2 | 6.0% |
| M+3 | 0.5% |
| M+4 | 0.0% |
| M+5 | 0.0% |
Visualizations
Caption: Metabolic fate of Ethyl acetoacetate-3-13C in hepatocytes.
Caption: Experimental workflow for 13C tracing with Ethyl acetoacetate.
Conclusion
The use of Ethyl acetoacetate-3-13C as a metabolic tracer provides a robust method for investigating ketone body metabolism and its interface with central carbon metabolism in cultured cells. The protocols and data presented here offer a framework for designing and executing experiments to explore the metabolic adaptations of cells, particularly in the context of liver diseases and cancer. The detailed analysis of mass isotopomer distributions can reveal critical insights into metabolic reprogramming and identify potential targets for therapeutic intervention.
Application Notes and Protocols for Ethyl Acetoacetate-3-13C in Ketone Body Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-βOHB), are crucial alternative energy sources to glucose, especially during fasting, prolonged exercise, or ketogenic diets. The study of ketone body metabolism is fundamental to understanding cellular bioenergetics and the pathophysiology of various metabolic diseases, including diabetes, obesity, and neurological disorders. Ethyl acetoacetate-3-13C is a stable isotope-labeled tracer used to dynamically assess ketone body kinetics, including production, utilization, and interconversion. This document provides detailed application notes and protocols for utilizing Ethyl acetoacetate-3-13C to trace the metabolic fate of ketone bodies in vivo.
Core Principles of 13C-Labeled Ketone Body Tracing
The use of stable isotopes like 13C offers a non-radioactive and safe method to trace the metabolic journey of ketone bodies.[1] Ethyl acetoacetate-3-13C is readily hydrolyzed in vivo to [3-13C]acetoacetate. The 13C label at the third carbon position allows for the tracking of this ketone body as it is metabolized. The primary analytical techniques for detecting and quantifying the 13C enrichment in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By measuring the incorporation of 13C into downstream metabolites, researchers can quantify ketone body turnover, oxidation rates, and their contribution to the energy expenditure of various tissues.[1]
Key Applications
-
Quantifying Ketone Body Kinetics: Measuring the rates of appearance and disappearance of ketone bodies in circulation provides insights into whole-body ketone metabolism.
-
Assessing Tissue-Specific Ketone Utilization: By analyzing tissue samples, researchers can determine the extent to which different organs, such as the brain, heart, and skeletal muscle, utilize ketone bodies for energy.[3]
-
Investigating Metabolic Reprogramming in Disease: Studying alterations in ketone body metabolism in disease models (e.g., diabetes, cancer) can reveal novel therapeutic targets.[4]
-
Drug Development: Evaluating the effect of therapeutic agents on ketone body metabolism.
Data Presentation
Table 1: Representative Applications and Key Quantitative Findings
| Application Area | Study Model | Tracer | Key Quantitative Finding | Reference |
| Neuro-metabolism | Fasted Rats (36h) | [2,4-13C2]3-HB | 3-Hydroxybutyrate utilization accounted for 37% of the total neuronal Tricarboxylic Acid (TCA) cycle flux. | [5] |
| Cardiac Metabolism in Diabetes | Diabetic Rat Hearts | Hyperpolarized [3-13C]acetoacetate | Increased production of [5-13C]glutamate, indicating elevated ketone body oxidation compared to controls. | [4] |
| Cancer Metabolism | Rat Liver Cancer Model | Hyperpolarized [1,3-13C2]ethyl acetoacetate | The ratio of ethyl acetoacetate to acetoacetate was approximately four times higher in tumor tissue compared to healthy tissue. | [6] |
Experimental Protocols
Protocol 1: In Vivo Infusion of Ethyl Acetoacetate-3-13C for Studying Whole-Body Ketone Kinetics in Rodents
This protocol describes a primed-continuous infusion of [3-13C]acetoacetate (derived from Ethyl acetoacetate-3-13C) to measure ketone body kinetics in a rodent model.
1. Preparation of [3-13C]Acetoacetate from Ethyl acetoacetate-3-13C
-
Hydrolysis: Prepare [3-13C]acetoacetate by hydrolyzing Ethyl acetoacetate-3-13C. For instance, mix [1,3-13C2]ethyl-acetoacetate with 1 M NaOH at 37°C for 24 hours.[4][7] For a more rapid procedure, [1,3-13C]acetoacetate can be prepared by hydrolysis of ethyl [1,3-13C]acetoacetate using 5 M NaOH warmed to 45°C for 45 minutes.[8]
-
Neutralization and Dilution: Neutralize the resulting sodium acetoacetate solution and dilute it with sterile saline to the desired final concentration for infusion.[9]
2. Animal Preparation
-
Fasting: Fast the animals overnight to induce a mild state of ketosis. This enhances the reliance on ketone bodies as an energy source.
-
Catheterization: Anesthetize the animal and surgically place catheters in a vein (e.g., jugular vein) for tracer infusion and in an artery (e.g., carotid artery) for blood sampling.[10]
3. Primed-Continuous Infusion
-
Priming Dose: Administer a bolus injection (priming dose) of the [3-13C]acetoacetate tracer to rapidly achieve isotopic equilibrium. The priming dose is calculated based on the estimated pool size and turnover rate of the ketone body.[11]
-
Continuous Infusion: Immediately following the priming dose, start a continuous infusion of the tracer at a constant rate for a predetermined duration (e.g., 90-120 minutes) to maintain a steady-state isotopic enrichment in the plasma.[9]
4. Sample Collection
-
Baseline Samples: Collect blood and, if applicable, breath samples before starting the infusion to determine background isotopic enrichment.
-
Timed Sampling: During the infusion, collect arterial blood samples at regular intervals (e.g., every 15-30 minutes).[1]
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., brain, heart, liver, skeletal muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.[6]
5. Sample Processing and Analysis
-
Plasma Extraction: Separate plasma from blood samples by centrifugation.
-
Metabolite Extraction from Tissue: Homogenize the frozen tissue in a suitable solvent (e.g., a mixture of methanol, chloroform, and water) to extract metabolites.
-
Derivatization (for GC-MS): Chemically modify the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS/MS or GC-MS Analysis: Analyze the isotopic enrichment of acetoacetate, β-hydroxybutyrate, and other relevant metabolites (e.g., TCA cycle intermediates) in the plasma and tissue extracts.[9]
6. Data Analysis
-
Isotopic Enrichment Calculation: Determine the mole percent enrichment (MPE) of the 13C label in the target metabolites.
-
Kinetic Modeling: Use steady-state equations to calculate the rate of appearance (Ra) and rate of disappearance (Rd) of acetoacetate. These rates reflect the whole-body production and utilization of the ketone body.
Protocol 2: Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity Assay
SCOT is the rate-limiting enzyme for the utilization of acetoacetate in extrahepatic tissues.[4] Measuring its activity can provide insights into a tissue's capacity for ketone body metabolism.
1. Tissue Homogenization
-
Homogenize fresh or frozen tissue samples in a suitable buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions.
2. Spectrophotometric Assay
-
The assay measures the formation of acetoacetyl-CoA from acetoacetate and succinyl-CoA, which can be monitored by the increase in absorbance at a specific wavelength (e.g., 313 nm).[12]
-
Prepare a reaction mixture containing the tissue supernatant, succinyl-CoA, and other necessary reagents in a cuvette.
-
Initiate the reaction by adding acetoacetate.
-
Monitor the change in absorbance over time using a spectrophotometer.
3. Calculation of Enzyme Activity
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of acetoacetyl-CoA to determine the enzyme activity.
-
Express the SCOT activity as units per milligram of protein (U/mg protein).
Visualization of Pathways and Workflows
Metabolic Fate of Ethyl acetoacetate-3-13C
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketogenesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic pathways for ketone body production. 13C NMR spectroscopy of rat liver in vivo using 13C-multilabeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl Acetoacetate-3-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like Ethyl acetoacetate-3-13C is a powerful technique to investigate cellular metabolism, particularly pathways involved in energy production and biosynthesis. Ethyl acetoacetate is a precursor to ketone bodies and can be metabolized to acetyl-CoA, a central molecule in cellular energetics. By tracing the incorporation of the 13C label from Ethyl acetoacetate-3-13C into downstream metabolites, researchers can elucidate the activity of pathways such as ketogenesis, ketolysis, and the tricarboxylic acid (TCA) cycle. These insights are critical in various fields, including cancer biology, metabolic disorders, and drug development, to understand disease mechanisms and evaluate therapeutic interventions.[1][2][3][4]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of metabolites derived from Ethyl acetoacetate-3-13C.
Metabolic Pathway of Ethyl Acetoacetate-3-13C
Ethyl acetoacetate introduced into a biological system is first hydrolyzed by esterases to produce acetoacetate. The 13C label at the C3 position is retained in acetoacetate. This labeled acetoacetate can then be either reduced to β-hydroxybutyrate (βHB) or converted to two molecules of acetyl-CoA. The labeled acetyl-CoA can then enter the TCA cycle, leading to 13C incorporation into various TCA cycle intermediates and other downstream metabolites.
References
- 1. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis-Technical Aspects and Model Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Ethyl Acetoacetate-3-13C Incorporation Efficiency
Welcome to the technical support center for enhancing the experimental efficiency of Ethyl acetoacetate-3-13C incorporation. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl acetoacetate-3-13C, and what is its primary application in research?
Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate, where the third carbon atom is replaced with a 13C isotope. It serves as a valuable tracer in metabolic studies to investigate pathways involving acetoacetate and acetyl-CoA, such as fatty acid and cholesterol biosynthesis.
Q2: How is Ethyl acetoacetate-3-13C taken up and metabolized by cells?
Ethyl acetoacetate readily crosses cell membranes due to its ester nature.[1] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release 13C-labeled acetoacetate and ethanol. The 13C-acetoacetate is then converted to 13C-acetoacetyl-CoA, which can subsequently be cleaved to form two molecules of 13C-acetyl-CoA. This labeled acetyl-CoA can then be incorporated into various biomolecules.
Q3: What are the key factors that can influence the incorporation efficiency of Ethyl acetoacetate-3-13C?
Several factors can impact the efficiency of label incorporation, including:
-
Cellular health and metabolic state: Actively proliferating and metabolically active cells will exhibit higher rates of tracer uptake and incorporation.
-
Esterase activity: The rate of hydrolysis of ethyl acetoacetate to acetoacetate is dependent on the activity of intracellular esterases.
-
Concentration of the tracer: The concentration of Ethyl acetoacetate-3-13C in the culture medium will affect its uptake and incorporation.
-
Incubation time: The duration of exposure to the labeled substrate will influence the extent of labeling in downstream metabolites.
-
Composition of the culture medium: The presence of other carbon sources, such as glucose and glutamine, can dilute the 13C label and affect its incorporation into specific pathways.
Q4: How can I measure the incorporation of the 13C label from Ethyl acetoacetate-3-13C into my target molecules?
The incorporation of the 13C label is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the mass isotopologue distribution of metabolites, which reveals the extent of 13C enrichment.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Ethyl acetoacetate-3-13C.
Issue 1: Low or No Detectable Incorporation of the 13C Label
Symptoms:
-
Mass spectrometry analysis shows no significant increase in the M+1 or M+2 isotopologues of target metabolites.
-
NMR signals corresponding to 13C-labeled positions are not observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health or Low Metabolic Activity | - Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment.- Optimize cell culture conditions, including medium composition, pH, and temperature, to maintain a healthy metabolic state. |
| Insufficient Esterase Activity | - Confirm the presence of esterase activity in your cell type. Some cell lines may have inherently low esterase levels.- If possible, consider overexpressing a suitable carboxylesterase to enhance the hydrolysis of ethyl acetoacetate. |
| Inadequate Tracer Concentration or Incubation Time | - Perform a dose-response experiment to determine the optimal concentration of Ethyl acetoacetate-3-13C for your specific cell line and experimental goals.- Conduct a time-course experiment to identify the optimal incubation period for achieving sufficient label incorporation without causing cellular toxicity. |
| Degradation of Ethyl acetoacetate-3-13C | - Store the labeled compound according to the manufacturer's instructions, typically at room temperature away from light and moisture.- Prepare fresh labeling medium for each experiment to avoid degradation of the tracer. |
| Label Dilution from Other Carbon Sources | - If targeting pathways that utilize acetyl-CoA, consider reducing the concentration of other primary carbon sources like glucose or glutamine in the medium during the labeling period. However, be mindful of potential impacts on cell viability. |
Issue 2: High Variability in Labeling Efficiency Between Replicates
Symptoms:
-
Significant differences in the percentage of 13C enrichment for the same metabolite across replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | - Ensure precise and consistent cell seeding across all wells or flasks to normalize the cell number to tracer ratio. |
| Variations in Cell Culture Conditions | - Maintain uniform culture conditions (e.g., temperature, CO2 levels, humidity) for all experimental replicates. |
| Inaccurate Sample Preparation | - Standardize all sample preparation steps, from cell harvesting and metabolite extraction to derivatization (if required for GC-MS analysis), to minimize technical variability. |
Experimental Protocols
Protocol 1: General Procedure for 13C Labeling in Adherent Cell Culture using Ethyl Acetoacetate-3-13C
This protocol provides a general framework for labeling adherent cells. Optimization of cell seeding density, tracer concentration, and incubation time is recommended for each specific cell line and experimental design.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethyl acetoacetate-3-13C
-
Culture plates or flasks
-
Trypsin-EDTA
-
Solvent for metabolite extraction (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of Ethyl acetoacetate-3-13C. Gently mix to ensure homogeneity.
-
Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired period under standard culture conditions.
-
Cell Harvesting and Metabolite Extraction: a. At the end of the incubation period, place the culture plates on ice. b. Aspirate the labeling medium. c. Quickly wash the cells twice with ice-cold PBS. d. Add a sufficient volume of pre-chilled 80% methanol to the plate. e. Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube. f. Vortex the tube vigorously and centrifuge at high speed to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Lipid Extraction for Analysis of 13C Incorporation into Fatty Acids and Cholesterol
This protocol is adapted from a method for tracking cholesterol biosynthesis and is suitable for analyzing the incorporation of the 13C label from Ethyl acetoacetate-3-13C into lipids.[2]
Materials:
-
Labeled cell pellet from Protocol 1
-
Folch solution (2:1 chloroform:methanol, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a small volume of water.
-
Lipid Extraction: a. Add a volume of Folch solution to the cell suspension for a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). b. Vortex the mixture vigorously for 2 minutes. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Phase Separation: a. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. b. Transfer the organic phase to a new glass tube.
-
Drying and Storage: a. Evaporate the solvent under a stream of nitrogen. b. The dried lipid extract can then be stored at -80°C until further analysis.
Visualizations
Caption: Experimental workflow for Ethyl acetoacetate-3-13C labeling.
Caption: Metabolic fate of Ethyl acetoacetate-3-13C.
References
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps of a 13C-MFA experiment?
A1: A typical 13C-MFA workflow consists of five core steps: (1) Experimental Design, (2) Tracer Experiment, (3) Isotopic Labeling Measurement, (4) Flux Estimation, and (5) Statistical Analysis.[1][2] This process is often iterative to ensure the scientific rigor and accuracy of the results.[2]
Q2: How do I select the most appropriate 13C-labeled tracer for my study?
A2: The choice of an isotopic tracer is a critical decision that significantly influences the precision of the estimated metabolic fluxes.[3][4] There is no single "best" tracer for all experimental goals.[3] The optimal tracer is dependent on the specific metabolic pathways you aim to resolve. For instance, while a 4:1 mixture of [1-13C] glucose and [U-13C] glucose is effective for analyzing the upper central carbon metabolism, it is less informative for the TCA cycle.[1] Conversely, [U-13C5]-Glutamine is the preferred tracer for investigating the TCA cycle and glutaminolysis.[4][5] In silico tools can aid in selecting a tracer that will provide the best resolution for your pathways of interest.[3]
Q3: How long should the isotopic labeling period be?
A3: The labeling experiment should be long enough for the cells to reach an isotopic steady state, where the 13C-labeled carbon is fully integrated into the metabolites and macromolecules.[2][5] The time required to achieve this state varies depending on the organism and the specific metabolic pathways being investigated.[2] For example, intermediates in glycolysis can become labeled within seconds to minutes.[2] It is crucial to experimentally verify that a steady state has been reached before sample collection.[3] If achieving a steady state is not feasible, consider using Instationary MFA (INST-MFA) methods.[3]
Q4: What are the common analytical platforms for measuring 13C labeling, and what are their advantages and disadvantages?
A4: The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] GC-MS is frequently used for analyzing protein-bound amino acids, offering a time-averaged perspective of metabolic activity.[2] Tandem MS (MS/MS) can provide more detailed isotopic labeling information.[2] NMR is advantageous for providing specific positional information of the label within a molecule.[2] The choice of platform will depend on the sensitivity, resolution, and accuracy required for your specific research questions.[5]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Experimental & Data Acquisition Issues
Problem: Low or undetectable 13C enrichment in downstream metabolites.
-
Possible Cause 1: Inefficient Substrate Uptake or Metabolism.
-
Possible Cause 2: Dilution from Unlabeled Sources.
-
Troubleshooting Steps:
-
Account for dilution from endogenous unlabeled pools or influx from other unlabeled carbon sources.[6]
-
-
-
Possible Cause 3: Premature Sampling Time.
-
Troubleshooting Steps:
-
Conduct a time-course experiment to determine the optimal labeling duration required to reach isotopic steady state for the metabolites of interest.[7]
-
-
Problem: Inconsistent results between biological replicates.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting Steps:
-
Standardize the time from sample collection to metabolic quenching, ensuring it is minimal and consistent across all samples.[6]
-
-
-
Possible Cause 2: Inefficient Metabolite Extraction.
-
Troubleshooting Steps:
-
Test various extraction solvents, such as methanol, ethanol, or chloroform/methanol mixtures, to find the optimal one for your metabolites of interest.[6]
-
-
Data Analysis & Modeling Issues
Problem: Poor fit between simulated and measured labeling data.
A high sum of squared residuals (SSR) indicates a discrepancy between the model's predictions and the experimental data, which undermines the credibility of the flux estimations.[3]
-
Possible Cause 1: Inaccurate or Incomplete Metabolic Model.
-
Troubleshooting Steps:
-
Verify that all reactions in your model are biologically accurate and relevant to your organism and experimental conditions.[3]
-
Ensure the atom transitions for each reaction are correctly mapped.[3]
-
For eukaryotic cells, accurately represent metabolic compartmentalization (e.g., cytosol vs. mitochondria).[3]
-
-
-
Possible Cause 2: Failure to Achieve Isotopic Steady State.
-
Possible Cause 3: Analytical Errors.
Problem: Wide confidence intervals for estimated fluxes.
Wide confidence intervals suggest a high degree of uncertainty in the calculated flux values.[3]
-
Possible Cause 1: Insufficient Labeling Information.
-
Troubleshooting Steps:
-
Utilize in silico experimental design tools to identify a more informative tracer that can better resolve the fluxes of interest.[3]
-
-
-
Possible Cause 2: Redundant or Cyclic Metabolic Pathways.
-
Troubleshooting Steps:
-
The inherent structure of the metabolic network may make it challenging to independently resolve certain fluxes.[3]
-
-
-
Possible Cause 3: High Measurement Noise.
Data Presentation
Table 1: Comparison of Common 13C Tracers for Mammalian Cell Culture
| Tracer | Primary Targeted Pathways | Advantages | Limitations |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Often provides more precise flux estimations compared to singly labeled glucose.[3][4] | Less informative for TCA cycle fluxes.[5] |
| [U-¹³C₅]-Glutamine | TCA Cycle, Anaplerosis | The preferred tracer for analyzing the TCA cycle and glutaminolysis.[4][5] | Provides minimal information for glycolysis and the PPP.[5] |
| [1-¹³C]-Glucose | Glycolysis, PPP | Historically used. | Often outperformed by other tracers in terms of precision, especially for resolving PPP flux.[5] |
| [2-¹³C]-Glucose & [3-¹³C]-Glucose | Glycolysis, PPP | Can offer improved performance over [1-¹³C]-glucose for certain flux estimations.[5] | Specific advantages are context-dependent.[5] |
| [4,5,6-¹³C] Glucose | TCA Cycle | Provides high accuracy for TCA cycle flux estimations.[1] | |
| Mixture of [1-¹³C] Glucose & [U-¹³C] Glucose (4:1) | Glycolysis, PPP, Entner-Doudoroff Pathway | Performs well for the upper flux of central metabolism.[1] | Poor estimation of TCA cycle flux and anaerobic reactions.[1] |
Experimental Protocols
Protocol 1: Generalized 13C Tracer Experiment in Mammalian Cells
This protocol provides a representative workflow for conducting a 13C tracer experiment in mammalian cells.[5]
Objective: To measure metabolic fluxes in central carbon metabolism using a 13C-labeled tracer.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
13C-labeled tracer (e.g., [1,2-¹³C₂]-glucose)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for metabolite extraction)
-
Centrifuge
-
Analytical instrument (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.[5]
-
Replace the standard medium with a labeling medium containing the 13C tracer. The tracer concentration should be optimized for the specific cell line and experimental objectives.[5]
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be empirically determined for the cell line and metabolites of interest.[5]
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS to remove any residual labeling medium.[5]
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).[5]
-
Scrape the cells and collect the cell lysate.[5]
-
Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites from lipids and proteins.[5]
-
-
Sample Analysis:
-
Data Analysis:
Visualizations
Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.
Caption: A logical workflow for troubleshooting a poor model fit in 13C-MFA.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ethyl Acetoacetate-3-13C for Cellular Labeling
Welcome to the technical support center for Ethyl acetoacetate-3-13C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl acetoacetate-3-13C and what is its primary application in cell labeling?
A1: Ethyl acetoacetate-3-13C is a stable isotope-labeled form of ethyl acetoacetate. In metabolic research, it serves as a tracer to study cellular metabolism.[1][2] The 13C isotope at the third carbon position allows researchers to track the uptake and conversion of the ethyl acetoacetate backbone into various downstream metabolites. This is particularly useful for investigating metabolic pathways, such as those involving carboxyl esterases, and for metabolic flux analysis.[1][3] It has been identified as a useful marker in studies of liver cancer and mitochondrial redox states using hyperpolarized magnetic resonance techniques.[1][4]
Q2: How does Ethyl acetoacetate-3-13C enter and get metabolized by cells?
A2: Ethyl acetoacetate is an ester that can be taken up by cells.[1] Inside the cell, it is primarily metabolized by carboxyl esterases, which hydrolyze the ethyl ester bond.[1] This enzymatic conversion is a key step that releases acetoacetate, which can then enter central carbon metabolism. The unregulated cellular uptake and co-substrate-independent enzymatic conversion make it a useful metabolic marker.[1]
Q3: What are the critical factors to consider before initiating a labeling experiment with Ethyl acetoacetate-3-13C?
A3: Before starting your experiment, it is crucial to consider the following:
-
Experimental Goals: Clearly define the metabolic pathways and endpoints you intend to investigate.
-
Cell Line Selection: Ensure that your chosen cell line has the necessary enzymatic machinery (e.g., carboxyl esterases) to metabolize ethyl acetoacetate.
-
Tracer Concentration: The optimal concentration of Ethyl acetoacetate-3-13C must be determined empirically for each cell line and experimental condition to ensure sufficient labeling without inducing cytotoxicity.
-
Labeling Duration: The time required to reach isotopic steady-state, where the 13C enrichment in target metabolites becomes stable, needs to be optimized.
-
Analytical Method: Select a suitable analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR), for the detection and quantification of 13C enrichment.
Troubleshooting Guide
Problem 1: Low or No Detectable 13C Enrichment in Target Metabolites
| Possible Causes | Solutions |
| Inadequate Tracer Concentration | Increase the concentration of Ethyl acetoacetate-3-13C in the culture medium. It is highly recommended to perform a dose-response experiment to find the optimal concentration that provides robust labeling without affecting cell health. |
| Short Labeling Duration | Extend the incubation time to allow for sufficient uptake and metabolism of the tracer. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the time needed to reach isotopic steady-state. |
| Low Metabolic Activity of Cells | Ensure that cells are in the exponential growth phase and are metabolically active. Check cell health and seeding density. |
| Inefficient Cellular Uptake | While uptake is generally unregulated, it can vary between cell types.[1] If uptake is suspected to be an issue, verify the expression of relevant transporters or esterases in your cell line. |
| Incorrect Analytical Method | Verify that your analytical method (e.g., MS fragmentation, NMR acquisition parameters) is optimized for the detection of your 13C-labeled metabolites of interest. |
Problem 2: Significant Cytotoxicity or Altered Cell Morphology
| Possible Causes | Solutions |
| High Tracer Concentration | High concentrations of ethyl acetate have been shown to be cytotoxic.[5] Reduce the concentration of Ethyl acetoacetate-3-13C. The optimal concentration should be the highest that provides significant labeling without a substantial decrease in cell viability. |
| Contaminants in Tracer | Ensure the purity of your Ethyl acetoacetate-3-13C tracer by obtaining a certificate of analysis from the supplier. |
| Extended Incubation Time | Prolonged exposure to even moderate concentrations of the tracer may induce cellular stress. Optimize the labeling duration to the minimum time required to achieve sufficient isotopic enrichment. |
| Solvent Toxicity (e.g., DMSO) | If using a solvent to dissolve the tracer, ensure the final concentration in the media is well below the toxic threshold for your cell line. Run a vehicle control (solvent only) to assess its effect. |
Experimental Protocols
Protocol 1: Determining Optimal Ethyl Acetoacetate-3-13C Concentration
This protocol outlines a method to determine the optimal concentration of Ethyl acetoacetate-3-13C that balances high isotopic enrichment with minimal cytotoxicity.
Materials:
-
Cell line of interest
-
Standard cell culture medium and supplements
-
Ethyl acetoacetate-3-13C
-
Multi-well plates (24- or 96-well)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Reagents for metabolite extraction (e.g., ice-cold methanol, water, chloroform)
-
Analytical instrument (GC-MS or LC-MS/MS)
Methodology:
-
Cell Seeding: Seed cells in two identical multi-well plates at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and resume growth (typically 24 hours).
-
Prepare Tracer Concentrations: Prepare a range of Ethyl acetoacetate-3-13C concentrations in your standard culture medium. A suggested starting range, based on general tracer studies, is 10 µM, 50 µM, 100 µM, 250 µM, and 500 µM. Include a vehicle-only control.
-
Labeling: Remove the existing medium from the cells and replace it with the media containing the different Ethyl acetoacetate-3-13C concentrations.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).
-
Cell Viability Assessment: On one plate, perform a cell viability assay according to the manufacturer's instructions.
-
Metabolite Extraction: On the second plate, wash the cells with ice-cold saline, then perform metabolite extraction (e.g., using an 80:20 methanol:water solution).
-
Analysis: Analyze the extracts to quantify 13C enrichment in key downstream metabolites.
-
Data Analysis: Plot cell viability and 13C enrichment against the Ethyl acetoacetate-3-13C concentration. The optimal concentration is the highest that provides significant labeling without a major drop in cell viability.
Quantitative Data Summary
The following table summarizes cytotoxicity data for ethyl acetate (the non-labeled compound) from a study on MDA-MB-231 (human breast cancer) and Vero (normal kidney epithelial) cells. This data can serve as a preliminary reference for potential toxic concentrations, though empirical testing with your specific cell line and the 13C-labeled compound is essential.
Table 1: Cytotoxicity of Ethyl Acetate Vapor on Cell Lines after 48 hours [5]
| Concentration | Effect on MDA-MB-231 Cells | Effect on Vero Cells |
| < 0.03 M | Cytotoxic | Unaffected |
| 0.05 M | Cytotoxic | More cytotoxic than to MDA cells |
| 0.1 M | Strong cytotoxic effect | More sensitive than MDA cells |
| 0.2 M | Highly toxic | 100% cytotoxicity |
Visualizations
Signaling and Experimental Pathways
Caption: Workflow for a typical cell labeling experiment.
Caption: Simplified metabolic fate of Ethyl acetoacetate-3-13C.
References
- 1. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 4. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ethyl acetate aroma on viability of human breast cancer and normal kidney epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Acetoacetate-3-¹³C Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl acetoacetate-3-¹³C and its labeled metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Ethyl acetoacetate-3-¹³C labeled metabolites.
Problem 1: Low Recovery of ¹³C-Labeled Metabolites After Purification
Possible Causes:
-
Inefficient Extraction: The initial extraction from the biological matrix may be incomplete.
-
Analyte Breakthrough During Solid-Phase Extraction (SPE): The labeled metabolites may not be retained effectively on the SPE cartridge during sample loading or washing steps.[1][2]
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the bound metabolites.[1][2]
-
Analyte Instability: The labeled metabolites, such as β-keto acids, may be prone to degradation or decarboxylation during the purification process.
-
Protein Binding: Metabolites may bind to proteins in the sample, leading to their loss during protein precipitation steps.[2]
Solutions:
-
Optimize Extraction: Ensure the chosen extraction solvent and method are appropriate for the target metabolites' polarity. For instance, for short-chain fatty acids, a deproteinization step followed by liquid-liquid extraction can be effective.[3]
-
SPE Method Optimization:
-
Sorbent Selection: Choose an SPE sorbent that provides a strong retention mechanism for the target analytes.[4]
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure optimal analyte retention and prevent breakthrough.[4]
-
Wash Solvent Strength: Use a wash solvent that is strong enough to remove interferences without eluting the target metabolites.[2][4]
-
Elution Solvent Strength: Employ a sufficiently strong solvent to ensure complete elution of the analytes. It may be beneficial to test a range of solvent strengths.[1][4]
-
-
Ensure Analyte Stability: Perform extraction and purification steps at low temperatures to minimize degradation. For ketone bodies, which can be unstable, rapid processing is crucial.
-
Address Protein Binding: For samples with high protein content, consider a protein precipitation step prior to SPE. However, be aware that analytes might co-precipitate if they are protein-bound.[2]
Problem 2: Poor Reproducibility in Quantitative Analysis
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction, evaporation, or reconstitution steps can lead to variability in the final sample concentration.
-
SPE Cartridge Inconsistencies: Differences in packing or channeling in SPE cartridges can cause variable recoveries.[5]
-
Instrumental Variability: Issues with the autosampler, detector, or chromatographic system can introduce inconsistencies.[1][2]
-
Matrix Effects in LC-MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[]
Solutions:
-
Standardize Protocols: Adhere strictly to a validated and detailed experimental protocol for all samples.
-
Use High-Quality SPE Cartridges: Employ reputable SPE products to minimize variability between cartridges.
-
System Suitability Tests: Regularly perform system suitability tests on your analytical instruments to ensure consistent performance.
-
Incorporate Internal Standards: Use stable isotope-labeled internal standards that are chemically similar to the analytes of interest to correct for variations in sample preparation and matrix effects.[] For instance, when quantifying ketone bodies, using commercially available deuterated or synthesized ¹³C-labeled standards is recommended.[7][8]
Problem 3: Presence of Impurities in the Final Purified Sample
Possible Causes:
-
Insufficiently Selective SPE: The SPE method may not be effectively removing all interfering compounds from the sample matrix.
-
Co-elution in Chromatography: Impurities may have similar retention times to the target analytes under the chosen chromatographic conditions.
-
Contamination from Reagents and Labware: Solvents, reagents, and collection tubes can introduce contaminants.
Solutions:
-
Optimize SPE Wash Step: Increase the strength or change the composition of the wash solvent to remove more impurities without eluting the analytes.[4]
-
Refine Chromatographic Method:
-
HPLC: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the target analytes and impurities.[9] For organic acid analysis, which can be challenging on standard C18 columns, consider ion-exchange or ion-exclusion chromatography.[10][11]
-
GC-MS: Optimize the temperature program and column selection to enhance separation.
-
-
Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize external contamination.
-
Thoroughly Clean Labware: Ensure all glassware and plasticware are properly cleaned and rinsed before use.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolites of Ethyl acetoacetate-3-¹³C?
A1: Ethyl acetoacetate is a precursor to ketone bodies. Following administration of Ethyl acetoacetate-3-¹³C, the primary labeled metabolites expected in biological systems are ¹³C-acetoacetate and its reduced form, ¹³C-β-hydroxybutyrate .[12][13][14] The ¹³C label will be on the C-3 position of acetoacetate and subsequently on the C-3 position of β-hydroxybutyrate.
Q2: How can I synthesize ¹³C-labeled acetoacetate for use as a standard?
A2: ¹³C-labeled acetoacetate can be synthesized from Ethyl acetoacetate-³-¹³C through base-catalyzed hydrolysis. A general procedure involves mixing Ethyl acetoacetate-³-¹³C with NaOH solution and warming the mixture. After the reaction is complete, the solution is neutralized with HCl.[7][12]
Q3: What is the best method for purifying ¹³C-labeled ketone bodies from a complex biological sample like plasma or tissue homogenate?
A3: A common and effective method is a combination of protein precipitation followed by Solid-Phase Extraction (SPE).
-
Protein Precipitation: For plasma or tissue homogenates, precipitate proteins using a cold organic solvent like acetonitrile or methanol.[3]
-
Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to further clean up the sample and concentrate the ketone bodies.
Q4: Which analytical techniques are most suitable for the analysis of purified Ethyl acetoacetate-3-¹³C metabolites?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique, particularly for volatile compounds. Derivatization of the ketone bodies is typically required to improve their chromatographic properties.[3][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful technique that offers high sensitivity and specificity and is well-suited for the analysis of polar metabolites like ketone bodies, often without the need for derivatization.[7][16]
Q5: How can I quantify the ¹³C enrichment in my purified metabolites?
A5: Mass spectrometry (both GC-MS and LC-MS) is the primary tool for quantifying ¹³C enrichment. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), you can determine the percentage of the metabolite pool that is labeled.[17] This is crucial for metabolic flux analysis.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Notes |
| SPE Recovery | 85-105% | LC-MS/MS | Recovery can be highly dependent on the specific SPE protocol and the complexity of the sample matrix.[18] |
| Limit of Quantification (LOQ) for Ketone Bodies | 0.1 - 4 µmoles/L | UPLC-MS/MS | This demonstrates the high sensitivity achievable with modern analytical instrumentation.[7] |
| ¹³C Enrichment | Varies (dependent on experimental conditions) | GC-MS or LC-MS/MS | The level of enrichment is a key output of stable isotope tracer studies and reflects the activity of the metabolic pathway.[19][20] |
Experimental Protocols
Protocol 1: Purification of ¹³C-Acetoacetate and ¹³C-β-Hydroxybutyrate from Plasma using SPE
-
Sample Pre-treatment and Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated acetoacetate or β-hydroxybutyrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the ¹³C-labeled ketone bodies with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.
-
Protocol 2: Derivatization of ¹³C-Ketone Bodies for GC-MS Analysis
This protocol is adapted for short-chain organic acids and is suitable for ketone bodies.
-
To the dried, purified sample extract, add 50 µL of a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI).
-
Add 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
Visualizations
Caption: Experimental workflow for the purification of ¹³C-labeled metabolites.
Caption: Troubleshooting decision tree for low metabolite recovery.
References
- 1. hawach.com [hawach.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 7. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic pathways for ketone body production. 13C NMR spectroscopy of rat liver in vivo using 13C-multilabeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Addressing matrix effects in mass spectrometry of 13C labeled samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ¹³C labeled samples in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and mitigate the challenges posed by matrix effects in your analytical experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects when using ¹³C labeled internal standards in quantitative mass spectrometry.
Q1: I'm observing significant ion suppression or enhancement for my analyte, even though I'm using a ¹³C-labeled internal standard. What are the potential causes?
A1: While ¹³C-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, several factors can still lead to inaccurate quantification.[1][2] Here are the primary causes:
-
Chromatographic Separation of Analyte and IS: Although chemically similar, the isotopic labeling can sometimes cause a slight shift in retention time between the analyte and the ¹³C-IS, a phenomenon known as the "isotope effect".[3] If they do not perfectly co-elute, they may be affected differently by co-eluting matrix components, leading to a non-constant analyte-to-IS ratio.
-
High Concentration of Co-eluting Matrix Components: In highly complex matrices, the sheer concentration of interfering compounds can saturate the ionization source, affecting both the analyte and the IS, but not always to the same extent. This is particularly problematic in electrospray ionization (ESI).[4]
-
Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. This is a concern when comparing samples from different individuals, tissues, or treatment groups.[5]
-
Presence of Unlabeled Analyte in the Internal Standard: Impurities in the ¹³C-IS can lead to an overestimation of the analyte concentration.[2]
Q2: How can I confirm if chromatographic separation between my analyte and ¹³C-IS is the source of the problem?
A2: To verify co-elution, you should overlay the chromatograms of the analyte and the ¹³C-IS from a representative sample. They should have identical retention times and peak shapes. A noticeable shift, even a small one, can indicate a problem.
Recommended Actions:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve perfect co-elution.
-
Evaluate Different Labeling Positions: If possible, consider a ¹³C-IS with labeling at a different position that is less likely to affect its chromatographic behavior.
Q3: What are the best strategies to reduce the overall matrix effect in my samples?
A3: The most effective approach is to remove interfering matrix components before the sample enters the mass spectrometer.[6] Here are some recommended strategies:
-
Improve Sample Preparation: Move beyond simple protein precipitation to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods provide a cleaner extract by removing a larger portion of matrix components like phospholipids and salts.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact ionization.[7] However, this may compromise the sensitivity for low-concentration analytes.
-
Optimize LC Conditions: A well-optimized chromatographic separation can resolve the analyte of interest from the majority of matrix components, preventing them from co-eluting and interfering with ionization.
Q4: My internal standard response is highly variable across different samples. What does this indicate and how can I address it?
A4: High variability in the IS signal is a strong indicator of significant and inconsistent matrix effects between your samples.[3] This undermines the fundamental assumption that the IS is compensating for these effects uniformly.
Recommended Actions:
-
Re-evaluate Sample Preparation: Your current sample cleanup method may not be robust enough to handle the variability in your sample set. Consider a more effective technique as mentioned in Q3.
-
Investigate Sample Collection and Handling: Inconsistencies in how samples are collected, stored, or pre-processed can introduce variability in the matrix composition.
-
Matrix-Matched Calibrators: If possible, prepare your calibration standards in a blank matrix that is representative of your study samples to better mimic the matrix effects.[5]
Frequently Asked Questions (FAQs)
Q5: What are matrix effects in mass spectrometry?
A5: Matrix effects are the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[8][9]
Q6: How does a ¹³C-labeled internal standard help mitigate matrix effects?
A6: A ¹³C-labeled internal standard is chemically and structurally almost identical to the analyte of interest.[1] Consequently, it has nearly the same chromatographic retention time and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[3]
Q7: How do I quantitatively assess the matrix effect for my assay?
A7: The most common method is the "post-extraction spike" experiment, which is used to calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (ISNMF).[10][11] Regulatory bodies like the EMA recommend this approach.[10]
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol outlines the steps to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (ISNMF).
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and ¹³C-IS spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., Low and High QC levels).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and ¹³C-IS are spiked into the clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Analyte and ¹³C-IS are spiked into the blank matrix before the extraction process. This set is used to determine recovery, not the matrix effect itself.
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the ¹³C-IS.
3. Calculate the Matrix Factor (MF):
-
The MF is a measure of the absolute matrix effect. It is calculated for both the analyte and the IS.
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
4. Calculate the IS-Normalized Matrix Factor (ISNMF):
-
The ISNMF assesses how well the ¹³C-IS compensates for the matrix effect on the analyte.
-
ISNMF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV) of the ISNMF across at least six different lots of matrix should not be greater than 15%.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Human Plasma
| Sample Preparation Technique | Analyte Matrix Factor (MF) | ¹³C-IS Matrix Factor (MF) | IS-Normalized Matrix Factor (ISNMF) |
| Protein Precipitation (PPT) | 0.45 (Significant Suppression) | 0.50 (Significant Suppression) | 0.90 |
| Liquid-Liquid Extraction (LLE) | 0.85 (Minor Suppression) | 0.88 (Minor Suppression) | 0.97 |
| Solid-Phase Extraction (SPE) | 0.95 (Minimal Suppression) | 0.96 (Minimal Suppression) | 0.99 |
This table summarizes typical quantitative data, demonstrating that more rigorous sample preparation methods like LLE and SPE result in Matrix Factors closer to 1, indicating a significant reduction in matrix effects compared to protein precipitation.[7]
Visualizations
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Ethyl Acetoacetate-3-13C
Welcome to the technical support center for Ethyl acetoacetate-3-13C uptake experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ethyl acetoacetate (EAA) uptake in cells?
A1: Ethyl acetoacetate is a small, lipophilic molecule. Evidence suggests that its primary mode of entry into cells is through passive diffusion across the cell membrane. This is supported by studies indicating its "unregulated cellular uptake" in hepatocellular carcinoma cells, which implies a lack of specific protein transporters. Its ability to easily penetrate cells and serve as an energy source further points towards a diffusion-based mechanism.
Q2: What is the expected metabolic fate of Ethyl acetoacetate-3-13C inside the cell?
A2: Once inside the cell, Ethyl acetoacetate-3-13C is likely hydrolyzed by intracellular esterases to release acetoacetate-2-13C and ethanol. The labeled acetoacetate can then be activated to acetoacetyl-CoA, which can subsequently enter the mitochondrial tricarboxylic acid (TCA) cycle for energy production or be utilized in the cytoplasm for fatty acid and cholesterol synthesis. The 13C label can be traced through these pathways to elucidate metabolic fluxes.
Q3: Why am I observing low intracellular concentrations of Ethyl acetoacetate-3-13C?
A3: Low intracellular concentrations can stem from several factors:
-
Rapid metabolism: EAA is quickly metabolized upon entering the cell. What you are measuring might be the steady-state concentration, which can be low.
-
Suboptimal experimental conditions: Factors such as incubation time, tracer concentration, cell density, and media composition can significantly impact uptake.
-
Issues with sample preparation: Inefficient quenching of metabolism or extraction procedures can lead to loss of the metabolite.
-
Low membrane permeability: The composition and fluidity of the cell membrane can affect the rate of passive diffusion.
Q4: Can the physiological state of the cells affect the uptake of EAA?
A4: Yes, the physiological state of the cells plays a crucial role. Factors such as the stage of the cell cycle, metabolic activity, and overall health of the cells can influence membrane composition and the metabolic demand for substrates like EAA, thereby affecting its uptake and metabolism.
Troubleshooting Guides
Issue 1: Low or Variable Uptake of Ethyl Acetoacetate-3-13C
This is a common issue that can often be resolved by optimizing experimental parameters.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal labeling duration. Start with shorter time points (e.g., 5, 15, 30 minutes) to capture the initial uptake kinetics and extend to longer durations (e.g., 1, 2, 4, 8 hours) to observe metabolic incorporation. |
| Inappropriate Tracer Concentration | Conduct a dose-response experiment to find the optimal concentration of Ethyl acetoacetate-3-13C for your specific cell line. A typical starting range is 1-10 mM. High concentrations may be toxic, while low concentrations may not provide a sufficient signal. |
| High Cell Density | High cell density can lead to nutrient depletion and accumulation of waste products, affecting cell metabolism and uptake. It is recommended to perform experiments on cells at 70-80% confluency.[1][2] |
| Serum in Culture Medium | Serum proteins can bind to small molecules, reducing their bioavailability.[3][4] Consider reducing the serum concentration or performing the uptake experiment in a serum-free medium for a short duration. However, be aware that serum deprivation can also alter cell physiology. |
| Incorrect Extracellular pH | The pH of the culture medium can influence the charge state and lipophilicity of EAA, thereby affecting its diffusion across the cell membrane. Ensure the medium is properly buffered (typically at pH 7.4) and consider testing a range of pH values (e.g., 6.8 to 7.8) to find the optimum for your cell type. |
Troubleshooting Workflow for Low Uptake
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Stable Isotope Labeling
Welcome to the Technical Support Center for in vivo stable isotope labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of designing and executing successful in vivo metabolic labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo stable isotope labeling experiments.
Issue 1: Low Isotopic Enrichment in Target Tissues
Q: We are observing very low or no enrichment of our stable isotope tracer in the metabolites of our target tissue. What are the potential causes and solutions?
A: Low isotopic enrichment is a common challenge in in vivo studies and can stem from several factors related to experimental design and execution.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Tracer Dose | The amount of tracer administered may be insufficient to significantly enrich the precursor pool in the circulation. | Consult literature for established doses for your specific tracer and animal model.[1] For a bolus administration of 13C-glucose in mice, a dose of 4 mg/g has been shown to achieve good labeling.[2] |
| Suboptimal Administration Route | The chosen route of administration (e.g., intraperitoneal injection, oral gavage, intravenous infusion) may not be the most efficient for delivering the tracer to the target tissue. | Intravenous (IV) infusion, often with an initial bolus, is generally the most direct and controlled method for introducing a tracer into the circulation.[1][3] |
| Short Labeling Duration | The time between tracer administration and tissue collection may be too short for the label to be incorporated into downstream metabolites, especially in pathways with slower turnover rates. | The time to reach isotopic steady state varies between tissues and metabolic pathways. Central carbon metabolism may approach steady state within 3 hours in some tumors.[1] For pathways with slower turnover, longer infusion times may be necessary. |
| Tracer Metabolism by Other Organs | Organs like the liver can extensively metabolize the tracer, reducing its availability for the target tissue. | Consider the metabolic characteristics of your tracer and the experimental model. For example, fasting animals before a 13C-glucose infusion can increase plasma enrichment. |
| Prolonged Tissue Devascularization | Delay between stopping blood flow and freezing the tissue can lead to the depletion of labeled metabolites. | Minimize the time between tissue resection and snap-freezing in liquid nitrogen to preserve the in vivo metabolic state.[4] |
Issue 2: Difficulty in Achieving Isotopic Steady State
Q: Our goal is to perform metabolic flux analysis, which requires isotopic steady state. How can we ensure we reach and verify a steady state?
A: Achieving isotopic steady state, where the isotopic enrichment of a metabolite remains constant over time, is crucial for many quantitative analyses. [4]
Strategies to Achieve and Verify Isotopic Steady State:
-
Primed-Continuous Infusion: This is a highly effective method to rapidly achieve and maintain a stable isotopic enrichment in the plasma. A priming bolus is administered to quickly raise the tracer concentration, followed by a continuous infusion to maintain that level.[4]
-
Time-Course Pilot Study: Conduct a pilot experiment where tissues are collected at multiple time points after tracer administration. Measuring the isotopic enrichment of key metabolites at these different times will reveal when a plateau is reached, indicating isotopic steady state.[3]
-
Monitor Plasma Enrichment: Regularly sample blood during the infusion to monitor the isotopic enrichment of the tracer in the plasma. A stable plasma enrichment is a prerequisite for achieving steady-state in tissues.
-
Consider Tissue-Specific Kinetics: Be aware that different tissues will reach isotopic steady state at different rates due to variations in blood flow, metabolic activity, and pool sizes.[4] For instance, the TCA cycle in lung tumors can take two or more hours to reach steady-state.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of in vivo stable isotope labeling experiments.
Experimental Design
Q: What are the main methods for administering stable isotope tracers in vivo, and what are their advantages and disadvantages?
A: The choice of administration method is a critical aspect of experimental design. The three primary methods are bolus injection, continuous infusion, and dietary administration.
| Administration Method | Advantages | Disadvantages |
| Bolus Injection (e.g., Intraperitoneal) | Simple, rapid, and requires a smaller amount of tracer. | Results in a rapid peak and subsequent decline in plasma tracer concentration, making it difficult to achieve isotopic steady state.[1] |
| Continuous Infusion (e.g., Intravenous) | Allows for achieving and maintaining isotopic steady state, providing more robust data for metabolic flux analysis.[1][5] | More technically complex, often requiring catheterization, and uses a larger amount of tracer.[5] |
| Dietary Administration | Less invasive and suitable for long-term labeling studies. | Difficult to control the precise timing and amount of tracer uptake, leading to variability between animals. |
Q: How do I choose the right stable isotope tracer for my experiment?
A: The selection of the tracer depends on the specific metabolic pathway you are investigating.
-
13C-Glucose: The most commonly used tracer for studying central carbon metabolism, including glycolysis and the TCA cycle.[1]
-
13C-Glutamine: Used to trace the contribution of glutamine to the TCA cycle and other biosynthetic pathways.
-
15N-labeled Amino Acids: Employed to study amino acid metabolism and protein synthesis.
-
2H2O (Heavy Water): A versatile tracer for measuring the synthesis and turnover of various biomolecules, including proteins, lipids, and glucose.
Data Interpretation
Q: What is fractional enrichment, and how is it used to interpret the data?
A: Fractional enrichment refers to the proportion of a metabolite pool that is labeled with the stable isotope. It is a key metric for assessing the activity of a metabolic pathway. By comparing the fractional enrichment of different metabolites, you can infer the relative flux through various pathways. For example, a high fractional enrichment of lactate after 13C-glucose administration indicates a high rate of glycolysis.
Q: What are some common pitfalls to avoid during tissue sample collection?
A: Proper tissue handling is critical for obtaining reliable metabolomics data.
-
Rapid Quenching of Metabolism: Immediately snap-freeze tissues in liquid nitrogen upon collection to halt enzymatic activity and preserve the metabolic profile.[4]
-
Minimize Ischemia Time: The time between cutting off blood supply and freezing the tissue should be as short as possible to prevent changes in metabolite levels.[4]
-
Consistent Sampling: Ensure that the same anatomical region of the tissue is sampled across all animals to minimize biological variability.
Data Presentation
Table 1: Comparison of In Vivo Tracer Administration Methods
| Feature | Bolus Injection | Primed-Continuous Infusion |
| Tracer Delivery | Single, rapid dose | Initial bolus followed by constant infusion |
| Plasma Enrichment Profile | Sharp peak followed by decay | Rapidly reaches and maintains a plateau |
| Isotopic Steady State | Not typically achieved | Achievable and maintainable |
| Suitability for Flux Analysis | Limited | Ideal |
| Technical Complexity | Low | High (requires catheterization) |
| Tracer Amount Required | Low | High |
Table 2: Time Course of 13C-Glucose Fractional Enrichment in Mouse Tissues
This table provides an example of the expected fractional enrichment of key metabolites in different tissues following a primed-continuous infusion of [U-13C]glucose. Values are illustrative and will vary based on the specific experimental conditions.
| Metabolite | Tissue | 15 min (%) | 30 min (%) | 60 min (%) | 120 min (%) |
| Glucose | Plasma | 40 | 45 | 45 | 45 |
| Lactate | Heart | 25 | 35 | 40 | 40 |
| Citrate | Liver | 15 | 25 | 35 | 40 |
| Glutamate | Brain | 5 | 10 | 20 | 30 |
Data synthesized from multiple sources for illustrative purposes.[6][7][8]
Experimental Protocols
Protocol 1: Intravenous Infusion of 13C-Glucose in Mice
This protocol describes a primed-continuous intravenous infusion of 13C-glucose in mice to study central carbon metabolism.
-
Animal Preparation:
-
Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for tracer infusion.
-
-
Tracer Preparation:
-
Prepare a sterile solution of [U-13C]glucose in saline.
-
-
Infusion Procedure:
-
Administer a priming bolus of 0.4 mg/g body weight of [U-13C]glucose.
-
Immediately begin a continuous infusion at a rate of 0.012 mg/g/min.[6]
-
-
Sample Collection:
-
At the desired time point (e.g., 30 minutes), collect blood via cardiac puncture.
-
Immediately perfuse the mouse with ice-cold saline to remove blood from the tissues.
-
Excise the target tissues as quickly as possible and snap-freeze them in liquid nitrogen.
-
-
Sample Processing:
-
Store tissues at -80°C until metabolite extraction.
-
Extract metabolites using a cold solvent (e.g., 80% methanol).
-
Analyze the extracts by mass spectrometry (GC-MS or LC-MS) to determine isotopic enrichment.
-
Mandatory Visualizations
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Incorporation of Ethyl Acetoacetate-3-13C in Biomass: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into metabolic flux analysis, the choice of a stable isotope tracer is paramount. While universally labeled glucose ([U-13C]glucose) remains the gold standard, alternative tracers can provide unique insights into specific metabolic pathways. This guide provides a comparative overview of Ethyl acetoacetate-3-13C as a potential tracer for biomass incorporation, contrasting it with the widely used [U-13C]glucose. This document outlines the metabolic fate of Ethyl acetoacetate-3-13C, proposes experimental protocols for its validation, and presents a framework for comparing its performance against established methods.
Comparison of ¹³C Tracers for Metabolic Flux Analysis
The selection of an appropriate ¹³C tracer is a critical determinant of the precision and scope of a metabolic flux analysis study. Different tracers offer distinct advantages depending on the metabolic pathways of interest.
| Tracer | Primary Metabolic Entry Point | Key Pathways Illuminated | Potential Advantages |
| Ethyl acetoacetate-3-13C | Acetyl-CoA | Fatty acid synthesis, Ketone body metabolism, TCA cycle | Potentially provides a more direct route to labeling the acetyl-CoA pool, bypassing glycolysis. Useful for studying organisms capable of utilizing alternative carbon sources. |
| [U-13C]glucose | Glycolysis | Central carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA cycle) | Provides a broad overview of central carbon metabolism and is the most common and well-characterized tracer. |
| [1,2-¹³C₂]glucose | Glycolysis | Pentose Phosphate Pathway vs. Glycolysis | Offers high precision in determining the flux split between glycolysis and the pentose phosphate pathway.[1] |
| [U-¹³C₅]glutamine | TCA Cycle (via α-ketoglutarate) | TCA cycle, anaplerotic reactions, amino acid metabolism | Ideal for probing the tricarboxylic acid (TCA) cycle and related biosynthetic pathways.[1] |
Table 1: Comparison of Common ¹³C Tracers for Metabolic Flux Analysis. This table summarizes the entry points and primary applications of Ethyl acetoacetate-3-13C in comparison to other commonly used tracers.
Metabolic Fate of Ethyl Acetoacetate-3-13C
The validation of Ethyl acetoacetate-3-13C as a metabolic tracer hinges on understanding its catabolic pathway and the subsequent incorporation of the ¹³C label into biomass. The proposed metabolic fate is as follows:
-
Hydrolysis: Ethyl acetoacetate is first hydrolyzed by esterases into ethanol and acetoacetate. The ¹³C label remains on the C3 position of acetoacetate.
-
Activation: Acetoacetate is activated to acetoacetyl-CoA by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or acetoacetyl-CoA synthetase (AACS).
-
Thiolysis: Acetoacetyl-CoA is then cleaved by acetyl-CoA acetyltransferase (ACAT) into two molecules of acetyl-CoA. The ¹³C label from the original C3 position of ethyl acetoacetate will be located on the methyl carbon (C2) of one of the resulting acetyl-CoA molecules.
-
Incorporation into Biomass: This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be utilized for the biosynthesis of fatty acids and amino acids, thereby incorporating the stable isotope into the biomass.
Metabolic pathway of Ethyl acetoacetate-3-13C.
Experimental Protocols
Validating the incorporation of Ethyl acetoacetate-3-13C requires a series of well-defined experiments. The following protocols provide a framework for these investigations.
Cell Culture and Isotope Labeling
This protocol outlines the general procedure for labeling microbial or mammalian cells with a ¹³C tracer.
-
Cell Culture: Culture the desired microbial or mammalian cells in a chemically defined medium to ensure a consistent background.
-
Tracer Introduction: Introduce Ethyl acetoacetate-3-13C or the comparative tracer (e.g., [U-13C]glucose) to the culture medium at a predetermined concentration.
-
Steady-State Labeling: Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration will need to be determined empirically for each cell type and tracer.
-
Metabolism Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as methanol:water or acetonitrile:methanol:water.
-
Biomass Hydrolysis: For the analysis of proteinogenic amino acids and fatty acids, the remaining biomass pellet is subjected to acid hydrolysis to break down proteins and lipids into their constituent monomers.
Experimental workflow for ¹³C labeling.
GC-MS Analysis of ¹³C-Labeled Amino Acids
This protocol describes the derivatization and analysis of amino acids from hydrolyzed biomass.
-
Derivatization: The hydrolyzed amino acids are chemically derivatized to increase their volatility for gas chromatography. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized amino acids are separated on a gas chromatograph and detected by a mass spectrometer. The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution (MID) for each amino acid.
-
Data Analysis: The raw mass spectral data is corrected for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the tracer in each amino acid.
GC-MS Analysis of ¹³C-Labeled Fatty Acids
This protocol details the extraction, derivatization, and analysis of fatty acids.[2][3]
-
Lipid Extraction: Total lipids are extracted from the biomass using a solvent system such as chloroform:methanol.
-
Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then esterified to form fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography and their mass isotopomer distributions are determined by mass spectrometry.
-
Data Analysis: The MIDs of the fatty acids are corrected for natural isotope abundances to quantify the incorporation of the ¹³C label.
Data Presentation
The quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between Ethyl acetoacetate-3-13C and other tracers.
| Biomass Component | Ethyl acetoacetate-3-13C (% ¹³C Enrichment) | [U-13C]glucose (% ¹³C Enrichment) |
| Amino Acids | ||
| Alanine | Experimental Data | Experimental Data |
| Glycine | Experimental Data | Experimental Data |
| Valine | Experimental Data | Experimental Data |
| Leucine | Experimental Data | Experimental Data |
| Isoleucine | Experimental Data | Experimental Data |
| Proline | Experimental Data | Experimental Data |
| Phenylalanine | Experimental Data | Experimental Data |
| Aspartate | Experimental Data | Experimental Data |
| Glutamate | Experimental Data | Experimental Data |
| Fatty Acids | ||
| Myristic Acid (C14:0) | Experimental Data | Experimental Data |
| Palmitic Acid (C16:0) | Experimental Data | Experimental Data |
| Stearic Acid (C18:0) | Experimental Data | Experimental Data |
| Oleic Acid (C18:1) | Experimental Data | Experimental Data |
Table 2: Hypothetical ¹³C Enrichment in Biomass Components. This table provides a template for presenting the experimental data on the percentage of ¹³C enrichment in key amino acids and fatty acids derived from Ethyl acetoacetate-3-13C and [U-13C]glucose.
Conclusion
The validation of Ethyl acetoacetate-3-13C as a tracer for biomass incorporation presents an exciting opportunity to expand the toolkit for metabolic flux analysis. Its unique metabolic entry point via acetyl-CoA has the potential to offer a more focused interrogation of fatty acid and ketone body metabolism. The experimental protocols and comparative framework outlined in this guide provide a robust starting point for researchers to objectively assess the performance of this novel tracer against established standards. Through rigorous validation, the scientific community can confidently employ a wider range of isotopic tracers to unravel the complexities of cellular metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ethyl Acetoacetate-3-13C vs. [1,2-13C2]glucose for Metabolic Tracing
For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is paramount for accurately mapping metabolic pathways and quantifying fluxes. This guide provides an objective comparison of two key tracers, Ethyl acetoacetate-3-13C and [1,2-13C2]glucose, highlighting their distinct applications, and supported by experimental data and protocols.
Ethyl acetoacetate-3-13C serves as a precursor for tracing ketone body metabolism, offering insights into cellular energy utilization under specific physiological or pathological conditions. In contrast, [1,2-13C2]glucose is a well-established tracer for delineating central carbon metabolism, particularly glycolysis and the pentose phosphate pathway (PPP). The choice between these two tracers fundamentally depends on the metabolic questions being investigated.
Metabolic Fates and Primary Applications
Ethyl acetoacetate is hydrolyzed in vivo to acetoacetate, a primary ketone body.[1] Therefore, Ethyl acetoacetate-3-13C is an effective tool for tracking the metabolic fate of ketone bodies, which are crucial alternative energy sources for tissues like the brain, heart, and skeletal muscle, especially during periods of fasting, prolonged exercise, or in pathological states such as diabetes and neurological diseases.
[1,2-13C2]glucose, on the other hand, is designed to probe the initial steps of glucose metabolism. The specific labeling pattern allows for the differentiation and quantification of fluxes through glycolysis and the oxidative pentose phosphate pathway.[2][3] This makes it an invaluable tool for studying cancer metabolism, metabolic reprogramming, and inherited metabolic disorders.
Comparative Data Summary
The following table summarizes the key characteristics and applications of Ethyl acetoacetate-3-13C and [1,2-13C2]glucose based on available experimental data.
| Feature | Ethyl acetoacetate-3-13C | [1,2-13C2]glucose |
| Primary Metabolic Pathways Traced | Ketone body metabolism, fatty acid oxidation, mitochondrial redox state. | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) cycle.[2][3] |
| Key Downstream Labeled Metabolites | Acetoacetate, β-hydroxybutyrate, acetyl-CoA, TCA cycle intermediates, glutamate, glutamine. | Pyruvate, lactate, ribose-5-phosphate, TCA cycle intermediates (e.g., citrate, malate), amino acids (e.g., alanine, serine). |
| Primary Research Applications | Studying ketogenic diets, diabetic ketoacidosis, neurological disorders, cardiac metabolism, and liver cancer.[1][4] | Cancer metabolism (Warburg effect), metabolic reprogramming, cell proliferation, nucleotide biosynthesis, and inborn errors of metabolism. |
| Analytical Techniques | Hyperpolarized 13C-MRI, NMR Spectroscopy, GC-MS, LC-MS.[1][5] | NMR Spectroscopy, GC-MS, LC-MS.[3][6] |
| Advantages | Provides insights into alternative energy metabolism and mitochondrial function. Can be used for in vivo imaging with hyperpolarization. | Excellent for resolving fluxes between glycolysis and the PPP. Extensive literature and established protocols are available. |
| Limitations | Less informative for central glucose metabolism. The tracer itself is an ester and requires hydrolysis to the active metabolite. | Does not directly trace fatty acid or ketone body metabolism. |
Experimental Workflows and Metabolic Pathways
To effectively utilize these tracers, understanding the experimental workflow and the metabolic pathways they illuminate is crucial.
The metabolic pathways traced by each compound are distinct, originating from different entry points into the central carbon metabolism.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate metabolic tracing studies. Below are generalized protocols for key experiments.
Protocol 1: 13C-Labeling in Cell Culture
-
Cell Seeding and Growth: Culture cells to the desired confluency in standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing either [1,2-13C2]glucose or Ethyl acetoacetate-3-13C at a defined concentration. The duration of labeling will depend on the metabolic pathways of interest and the time to reach isotopic steady state.
-
Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., 80% methanol at -80°C) to halt all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatize the dried metabolites to increase their volatility. For NMR, reconstitute the extract in a suitable deuterated solvent.
Protocol 2: In Vivo Isotope Tracing in Animal Models
-
Animal Preparation: Acclimate the animals and, if necessary, fast them to achieve a basal metabolic state.
-
Tracer Administration: Administer the 13C-labeled tracer via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage and infusion rate should be carefully calculated based on the animal's body weight and the desired level of isotopic enrichment in the plasma.[7]
-
Tissue Collection: At a predetermined time point after tracer administration, euthanize the animal and rapidly collect the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[8]
-
Metabolite Extraction and Analysis: Homogenize the frozen tissue in a suitable extraction solvent (e.g., a methanol/chloroform/water mixture). Follow the subsequent steps of centrifugation, drying, and derivatization as described in the cell culture protocol for analysis by GC-MS or NMR.
Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Equip the GC with a suitable column for separating the derivatized metabolites.
-
Method Development: Optimize the GC temperature gradient and MS parameters (e.g., ionization energy, scan range) for the specific metabolites of interest.
-
Data Acquisition: Inject the derivatized sample and acquire the data in full scan mode to obtain mass spectra of the eluting compounds.
-
Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Determine the mass isotopomer distributions for each metabolite by integrating the ion chromatograms for the different isotopologues (M+0, M+1, M+2, etc.). Correct for the natural abundance of 13C.
Protocol 4: NMR Spectroscopy for Isotopomer Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
NMR Data Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D heteronuclear spectra such as 1H-13C HSQC, on a high-field NMR spectrometer.[9]
-
Spectral Processing and Analysis: Process the NMR data using appropriate software. Identify metabolites based on their characteristic chemical shifts and coupling patterns. Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the 13C spectra or the coupled peaks in the 1H spectra.
Conclusion
Ethyl acetoacetate-3-13C and [1,2-13C2]glucose are powerful but distinct tools for metabolic research. While [1,2-13C2]glucose is the tracer of choice for dissecting glycolysis and the pentose phosphate pathway, Ethyl acetoacetate-3-13C provides a unique window into ketone body metabolism and its interplay with central energy pathways. The selection of the appropriate tracer should be guided by the specific biological question, the metabolic pathways under investigation, and the available analytical instrumentation. By understanding the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain deeper insights into the complexities of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerebral metabolism of [1,2-13C2]glucose and [U-13C4]3-hydroxybutyrate in rat brain as detected by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. | Semantic Scholar [semanticscholar.org]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Metabolism: A Comparative Guide to Ethyl Acetoacetate-3-13C and Other Metabolic Tracers
For researchers, scientists, and professionals in drug development, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and pathology. This guide provides a comprehensive cross-validation of Ethyl acetoacetate-3-13C labeling with other established metabolic tracers, offering insights into their comparative performance, supported by experimental data and detailed protocols.
The study of metabolic pathways has been significantly advanced by the use of isotopically labeled molecules, or tracers. These compounds allow for the tracking of atoms through metabolic reactions, providing a dynamic view of cellular processes. Among these, hyperpolarized [1,3-13C2]ethyl acetoacetate (EAA) has emerged as a promising probe, particularly in the context of cancer metabolism. This guide will compare the performance of EAA with the widely used tracer, hyperpolarized [1-13C]pyruvate, and discuss the broader context of 13C-labeled tracers in metabolic flux analysis.
Performance Comparison: Ethyl Acetoacetate vs. Pyruvate
A key study directly comparing hyperpolarized [1,3-13C2]ethyl acetoacetate with hyperpolarized [1-13C]pyruvate in the context of hepatocellular carcinoma (HCC) imaging revealed significant advantages for EAA. While the signal-to-noise ratio (SNR) of EAA was found to be comparable to that of pyruvate, the contrast-to-noise ratio (CNR) in metabolic ratio images was significantly improved with EAA.[1] This enhancement in CNR is crucial for distinguishing tumor tissue from healthy surrounding tissue, making EAA a highly valuable diagnostic marker.
| Performance Metric | Hyperpolarized [1,3-13C2]Ethyl Acetoacetate (EAA) | Hyperpolarized [1-13C]Pyruvate | Reference |
| Signal-to-Noise Ratio (SNR) | Comparable | Standard | [1] |
| Contrast-to-Noise Ratio (CNR) | Significantly Improved | Standard | [1] |
Table 1: Qualitative Performance Comparison of Hyperpolarized Tracers
Metabolic Pathways and Tracer Fate
The utility of a metabolic tracer is defined by its entry into and transformation through specific metabolic pathways. Ethyl acetoacetate and pyruvate follow distinct, yet interconnected, metabolic routes, providing complementary information about cellular metabolism.
Upon entering the cell, ethyl acetoacetate is rapidly hydrolyzed by intracellular esterases to produce acetoacetate. Acetoacetate is a ketone body that can be converted to acetoacetyl-CoA and subsequently to acetyl-CoA, a central molecule in cellular metabolism that feeds into the tricarboxylic acid (TCA) cycle for energy production or is used for fatty acid synthesis.
Metabolic pathway of Ethyl acetoacetate-3-13C.
Pyruvate, on the other hand, stands at the crossroads of glycolysis and the TCA cycle. It can be converted to lactate in the cytosol, a reaction often upregulated in cancer cells (the Warburg effect), or it can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex, thereby fueling the TCA cycle.
Metabolic pathway of Pyruvate-1-13C.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these tracers. Below are outlined protocols for the preparation and use of hyperpolarized [1,3-13C2]ethyl acetoacetate and hyperpolarized [1-13C]pyruvate.
Preparation of Hyperpolarized [1,3-13C2]Acetoacetate from Ethyl Acetoacetate
-
Hydrolysis of Ethyl Acetoacetate: [1,3-13C]Acetoacetate is prepared by the hydrolysis of ethyl [1,3-13C]acetoacetate. This is typically achieved by reacting the ethyl ester with sodium hydroxide.
-
Formulation for Polarization: The resulting sodium acetoacetate is then formulated for dynamic nuclear polarization (DNP). This involves mixing the sample with a stable radical agent (e.g., OX063) and a cryoprotectant.
-
Hyperpolarization: The formulated sample is polarized at low temperatures (around 1K) and in a high magnetic field using a DNP polarizer.
-
Dissolution: Immediately before injection, the hyperpolarized sample is rapidly dissolved in a superheated aqueous medium to create an injectable solution.
In Vivo Administration and Imaging Protocol for Hyperpolarized Tracers
-
Animal Preparation: The subject animal (e.g., a rat with an induced tumor) is anesthetized and positioned within the magnetic resonance imaging (MRI) scanner.
-
Tracer Injection: The hyperpolarized tracer solution is injected intravenously.
-
Dynamic 13C MR Imaging: Immediately following the injection, dynamic 13C MR spectroscopic imaging is performed to acquire data on the spatial and temporal distribution of the tracer and its metabolic products.
-
Data Analysis: The acquired data is then processed to generate metabolic maps and quantify metabolic fluxes.
Experimental workflow for hyperpolarized 13C MRI.
Conclusion
Ethyl acetoacetate-3-13C, particularly in its hyperpolarized form, presents a powerful tool for metabolic research, offering distinct advantages in certain contexts over more established tracers like pyruvate. Its ability to provide high-contrast images of metabolic activity in tumors highlights its potential as a diagnostic and research tool. The choice of tracer will ultimately depend on the specific metabolic pathways of interest and the biological question being addressed. By providing detailed protocols and comparative data, this guide aims to empower researchers to make informed decisions in the design and execution of their metabolic studies.
References
A Researcher's Guide to Quantitative Analysis of Ethyl Acetoacetate-3-13C Enrichment in Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds in biological tissues is paramount for understanding metabolic pathways and drug disposition. This guide provides a comparative overview of analytical methodologies for determining the enrichment of Ethyl acetoacetate-3-13C, a key tracer in metabolic research.
This document details experimental protocols and presents a quantitative comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Ethyl acetoacetate-3-13C in tissue samples. The information is synthesized from established methods for similar analytes, providing a robust framework for researchers to select and implement the most suitable technique for their studies.
Comparative Analysis of Quantitative Methods
The choice between GC-MS and LC-MS/MS for the quantification of Ethyl acetoacetate-3-13C enrichment depends on several factors, including required sensitivity, sample throughput, and the specific characteristics of the tissue matrix. Below is a summary of expected performance metrics for each technique, based on validated methods for structurally related ketone bodies and short-chain fatty acid esters.[1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Required (e.g., silylation) | Not typically required |
| Limit of Detection (LOD) | ~0.001 mM | ~0.001 mM - 0.003 mM |
| Limit of Quantification (LOQ) | ~0.001 mM | ~0.16 µM - 0.31 µM |
| Linearity (r²) | > 0.998 | > 0.995 |
| Intra-day Precision (%RSD) | < 12% | < 10% |
| Inter-day Precision (%RSD) | < 20% | < 15% |
| Recovery | 85-115% | 92-120% |
| Sample Throughput | Lower | Higher |
| Matrix Effects | Less prone with appropriate cleanup | More prone, requires careful optimization |
Experimental Workflow Overview
The general workflow for the quantitative analysis of Ethyl acetoacetate-3-13C in tissues involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
The following sections provide detailed protocols for tissue sample preparation and subsequent analysis by either GC-MS or LC-MS/MS.
Protocol 1: Tissue Sample Preparation and Extraction
This protocol is a foundational step for both GC-MS and LC-MS/MS analysis.
-
Tissue Homogenization:
-
Excise tissues of interest (e.g., liver, brain, muscle) and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
-
Weigh the frozen tissue (typically 50-100 mg) and homogenize in a pre-chilled tube containing ice-cold extraction solvent (e.g., ethyl acetate or a methanol/water mixture) and an internal standard (e.g., a deuterated analog of ethyl acetoacetate).[3][4] A common ratio is 1 mL of solvent per 100 mg of tissue.
-
Use a mechanical homogenizer to ensure complete tissue disruption.
-
-
Solvent Extraction:
-
Vortex the homogenate vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
For methods requiring it, a protein precipitation step using a cold organic solvent like acetonitrile can be performed.
-
-
Sample Cleanup (Optional but Recommended for GC-MS):
-
To minimize matrix effects, especially for GC-MS analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step can be employed.[5]
-
Protocol 2: GC-MS Analysis (with Derivatization)
This method is suitable for volatile compounds and often requires derivatization to improve chromatographic properties.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization reagent. For compounds with active hydrogens like keto-acids, a two-step process of methoximation followed by silylation is common.[6] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.[7]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of native and 13C-labeled ethyl acetoacetate.
-
Protocol 3: LC-MS/MS Analysis (Direct Injection)
This method offers higher throughput and often does not require derivatization, making it advantageous for larger sample sets.[2]
-
Sample Preparation for Injection:
-
After the initial extraction, the supernatant can often be directly injected or diluted with an appropriate mobile phase.
-
Ensure the final sample is free of particulates by filtering through a 0.22 µm filter.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase column suitable for polar analytes, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ethyl acetoacetate from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both native and 13C-labeled ethyl acetoacetate.
-
Metabolic Pathway of Ethyl Acetoacetate
Ethyl acetoacetate introduced into a biological system is first hydrolyzed to acetoacetate, a ketone body. The 13C label at the 3-position can then be traced through central carbon metabolism, providing insights into pathways such as the Krebs cycle.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of Ethyl acetoacetate-3-13C enrichment in tissues. The choice of method should be guided by the specific research question, available instrumentation, and the desired balance between sample throughput and analytical rigor. For high-throughput studies, the direct analysis by LC-MS/MS is often preferred. For studies requiring high sensitivity and where derivatization is feasible, GC-MS remains a robust and reliable option. Proper validation of the chosen method within the specific tissue matrix is crucial for obtaining accurate and reproducible results.
References
- 1. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Global Metabolites Extraction strategies for soy beans using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of extraction methods for intracellular metabolomics of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Ratio Analysis of Ethyl Acetoacetate-3-13C: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, such as Ethyl acetoacetate-3-13C, is a cornerstone of modern metabolic research, enabling the precise tracing of metabolic pathways and fluxes. The choice of analytical technique to determine isotopic ratios is critical for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of the primary analytical platforms used for the isotopic analysis of Ethyl acetoacetate-3-13C: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Performance of Analytical Methods
The selection of an analytical method for isotopic ratio analysis depends on several factors, including the required sensitivity, the desired level of structural information, sample throughput, and the complexity of the biological matrix. Below is a summary of the performance characteristics of GC-MS, LC-MS, and NMR for the analysis of Ethyl acetoacetate-3-13C and its metabolites.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picogram to femtogram range) | Very High (femtogram to attogram range) | Low (microgram to milligram range) |
| Specificity | High, based on retention time and mass spectrum | Very High, based on retention time and MS/MS fragmentation | High, based on unique chemical shifts |
| Isotopomer Resolution | Provides mass isotopomer distribution (M+0, M+1, etc.) | Provides mass isotopomer distribution; tandem MS can offer some positional information | Provides detailed positional isotopomer information (e.g., 13C at specific carbon positions) |
| Sample Preparation | Derivatization is typically required to increase volatility | Often requires less extensive sample preparation than GC-MS | Minimal sample preparation, non-destructive |
| Throughput | Moderate to High | High | Low |
| Instrumentation Cost | Moderate | High | Very High |
| Key Advantage | Robust, reliable, and provides excellent separation for volatile compounds. | High sensitivity and specificity, suitable for complex biological matrices. | Provides detailed structural and positional isotopic information without the need for standards for each isotopomer. |
| Key Limitation | Derivatization can introduce variability. | Matrix effects can suppress ionization. | Low sensitivity requires larger sample amounts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate isotopic ratio analysis. The following sections provide representative protocols for each of the three major analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like those derived from ethyl acetoacetate, a derivatization step is necessary.
1. Sample Preparation and Derivatization:
-
Extraction: Metabolites from biological samples (e.g., cell culture, tissue homogenates) are extracted using a cold solvent mixture, typically methanol:water or methanol:chloroform:water.
-
Derivatization: The dried extract is derivatized to increase the volatility of the analytes. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 1 minute.
-
Incubate at 70°C for 30 minutes.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Restek Rtx-5ms column (60 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 140°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 4°C/min.
-
Ramp 3: Increase to 300°C at 10°C/min, hold for 14 minutes.
-
-
Injector Temperature: 260°C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 200°C.
-
Data Acquisition: Full scan mode (m/z 30-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS is highly sensitive and suitable for the analysis of a wide range of metabolites without the need for derivatization.
1. Sample Preparation:
-
Extraction: Perform a protein precipitation and metabolite extraction by adding a cold solvent like acetonitrile or methanol to the sample.
-
Centrifugation: Centrifuge the sample to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant for LC-MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters XBridge C18 column (2.1 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 0.2 mL/min.[1]
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Spray Voltage: 4.5 kV.[1]
-
Capillary Temperature: 425°C.[1]
-
Data Acquisition: Full scan mode for untargeted analysis or Parallel Reaction Monitoring (PRM)/Selected Reaction Monitoring (SRM) for targeted quantification of isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information on the specific location of the 13C label within a molecule.
1. Sample Preparation:
-
Extraction: Use a suitable extraction method, such as a perchloric acid extraction followed by neutralization with KOH.
-
Lyophilization: Lyophilize the aqueous extract to dryness.
-
Resuspension: Reconstitute the sample in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
2. NMR Instrumentation and Acquisition Parameters:
-
Spectrometer: Bruker Avance 500 MHz spectrometer or higher field instrument.
-
Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgdc30 on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees to allow for shorter relaxation delays.
-
Acquisition Time (AQ): ~1.0 s.
-
Relaxation Delay (D1): ~2.0 s.
-
Number of Scans (NS): 128 or higher, depending on sample concentration.
-
-
Data Processing: Apply an exponential window function, Fourier transform, phase correction, and baseline correction.
Visualizations: Metabolic Fate and Experimental Workflow
Understanding the metabolic fate of Ethyl acetoacetate-3-13C is crucial for interpreting the results of labeling experiments. The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
References
The Clear Advantage: Why Ethyl Acetoacetate-3-13C is Surpassing Radioactive Isotopes in Modern Research
For decades, radioactive isotopes have been the workhorse of metabolic research. However, the advent of stable isotope labeling, exemplified by Ethyl acetoacetate-3-13C, presents a paradigm shift for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data, highlighting the significant advantages of employing Ethyl acetoacetate-3-13C over its radioactive counterparts.
At the forefront of this evolution is the enhanced safety profile of stable isotopes. Unlike radioactive isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon.[1][2][3] This fundamental difference eliminates the risks of radiation exposure to researchers and subjects, simplifies handling and disposal procedures, and removes the need for specialized radiation safety training and infrastructure. Consequently, the regulatory hurdles associated with clinical trials and routine laboratory work are significantly lowered, accelerating the pace of research and development.[4]
Beyond safety, the analytical techniques employed for ¹³C-labeled compounds, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer superior structural and positional information compared to the simple scintillation counting used for many radioactive isotopes.[4][5] This allows for a more detailed and precise elucidation of metabolic pathways and flux rates.
Quantitative Comparison: Ethyl Acetoacetate-3-13C vs. Radioactive Isotopes
To provide a clear, data-driven comparison, the following tables summarize the key performance and practical differences between using Ethyl acetoacetate-3-13C and a typical radioactive tracer like a ¹⁴C-labeled compound.
| Feature | Ethyl acetoacetate-3-13C (Stable Isotope) | Radioactive Isotopes (e.g., ¹⁴C-labeled compounds) |
| Safety | Non-radioactive, no radiation exposure risk.[1] | Emits beta radiation, posing an exposure risk.[1][6] |
| Handling & Disposal | Standard laboratory procedures. | Requires specialized handling, shielding, and radioactive waste disposal protocols.[2] |
| Regulatory Oversight | Generally unregulated as a hazardous material. | Strictly regulated by agencies like the NRC and EPA.[4] |
| Cost | Higher initial cost for the labeled compound. | Lower initial cost for some common radiolabeled compounds, but overall costs can be higher due to specialized handling, waste disposal, and regulatory compliance.[7][8] |
| Detection Methods | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).[4][9] | Scintillation Counting, Autoradiography, Accelerator Mass Spectrometry (AMS).[10] |
| Information Richness | Provides detailed structural and positional information (isotopomer analysis).[5] | Primarily quantitative (amount of radioactivity). |
| Parameter | Ethyl acetoacetate-3-13C (¹³C) | Radioactive Isotopes (¹⁴C) |
| Detection Limit (NMR) | ~40-60 nmol for statistical correlation.[11] | Not applicable. |
| Detection Limit (MS) | High precision, capable of detecting very low isotopic enrichment.[9] | Can detect minute amounts (≤1 x 10⁻¹⁸ mol) with Accelerator Mass Spectrometry (AMS).[12] Liquid scintillation counters can detect less than 1 Bq of activity. Method detection limit can be as low as 0.06 Bq/g for concrete and 0.58 Bq/g for graphite.[13] |
| Typical Experimental Dosage (Human) | Doses can range from 1 mg/g to 4 mg/g in animal studies, with priming bolus doses in humans around 1.1 µmol/kg for U-(¹³C₆)-glucose.[2][3] | Administered doses in human studies range from 36 to 100 nCi.[12][14] For a urea breath test, about 37 kBq (1.0 µCi) of ¹⁴C is used.[1] |
| Typical Radiation Exposure (Human) | None. | 0.12 to 5.2 µSv to the whole body for a 36-100 nCi dose, which is significantly lower than a 4-hour airline flight (20 µSv).[12][14][15] |
Experimental Protocols
To illustrate the practical application of these tracers, detailed methodologies for key experiments are provided below.
Protocol 1: ¹³C Metabolic Flux Analysis using Ethyl Acetoacetate-3-¹³C and GC-MS
This protocol outlines the general steps for tracing the metabolism of Ethyl acetoacetate-3-¹³C in a cell culture model.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in standard growth medium.
- Replace the standard medium with a medium containing a known concentration of Ethyl acetoacetate-3-¹³C. The concentration will depend on the specific cell line and experimental goals.
- Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate. It is crucial to ensure that the cells reach an isotopic steady state.[5]
2. Metabolite Extraction:
- At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Derivatization for GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- The gas chromatograph separates the different metabolites based on their volatility and interaction with the column.
- The mass spectrometer detects the mass-to-charge ratio of the fragments of the derivatized metabolites, allowing for the determination of the ¹³C labeling patterns.[9][16]
5. Data Analysis:
- Analyze the mass spectra to determine the mass isotopomer distributions of key metabolites.
- Use software tools like Metran, INCA, or OpenFLUX2 to perform metabolic flux analysis (MFA) and quantify the rates of metabolic pathways.[9]
Protocol 2: ¹⁴C Radiotracer Study in Cell Culture
This protocol provides a general outline for a typical radiotracer experiment using a ¹⁴C-labeled compound.
1. Cell Culture and Labeling:
- Culture cells in a similar manner to the ¹³C experiment.
- In a designated and properly shielded area, add the ¹⁴C-labeled compound to the cell culture medium at a specific activity (e.g., µCi/mL).
- Incubate the cells for the desired time period.
2. Sample Collection and Processing:
- At each time point, collect the cell culture medium and/or the cells.
- For intracellular analysis, wash the cells to remove extracellular radiolabel.
- Lyse the cells to release intracellular components.
- Separate different cellular fractions (e.g., proteins, lipids, nucleic acids) or specific metabolites using biochemical techniques like chromatography.
3. Scintillation Counting:
- Add a specific volume of the sample (e.g., cell lysate, medium, or purified fraction) to a scintillation vial.
- Add a scintillation cocktail, which is a solution that emits light when it interacts with the beta particles from ¹⁴C decay.[10]
- Place the vials in a liquid scintillation counter to measure the radioactivity in disintegrations per minute (DPM) or counts per minute (CPM).[17]
4. Data Analysis:
- Calculate the amount of ¹⁴C incorporated into the cells or specific biomolecules based on the measured radioactivity and the specific activity of the starting material.
- This data provides a quantitative measure of the uptake and incorporation of the radiolabeled substrate.
Visualizing the Advantage: Workflows and Pathways
To further clarify the experimental processes and the metabolic fate of Ethyl acetoacetate-3-¹³C, the following diagrams are provided.
Metabolic Pathway of Ethyl Acetoacetate-3-¹³C
Ethyl acetoacetate is a ketone body that can be readily metabolized by many cell types. When labeled at the C-3 position, the ¹³C atom can be traced through central carbon metabolism. In vivo, ethyl acetoacetate is rapidly hydrolyzed to acetoacetate and ethanol.[18][19] Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to two molecules of acetyl-CoA. The ¹³C-labeled acetyl-CoA can then enter the Krebs cycle, fatty acid synthesis, or other biosynthetic pathways.
References
- 1. Carbon-14 - Wikipedia [en.wikipedia.org]
- 2. metsol.com [metsol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionactive.co.uk [ionactive.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calculating radiation exposures during use of (14)C-labeled nutrients, food components, and biopharmaceuticals to quantify metabolic behavior in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calculating Radiation Exposures during Use of 14C-Labeled Nutrients, Food Components, and Biopharmaceuticals To Quantify Metabolic Behavior in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Analysis of Ethyl Acetoacetate-3-¹³C Tracer Studies
For researchers, scientists, and drug development professionals leveraging Ethyl acetoacetate-3-¹³C as a metabolic tracer, rigorous statistical analysis is paramount to extracting meaningful insights. This guide provides a comparative overview of statistical methodologies, detailed experimental protocols, and visual workflows to support the robust analysis of data from these advanced tracer studies.
Unveiling Metabolic Flux: A Comparison of Analytical Approaches
The analysis of data from hyperpolarized ¹³C tracer studies, including those with Ethyl acetoacetate-3-¹³C, primarily relies on kinetic modeling to estimate the rates of metabolic conversion. This approach is crucial for understanding the dynamic changes in metabolic pathways under various physiological and pathological conditions. Below is a comparison of common kinetic models and a model-free alternative.
| Analytical Method | Description | Key Parameters | Advantages | Limitations | Relevant Software |
| Two-Pool Unidirectional Model | A simplified model assuming conversion from the injected substrate (e.g., Ethyl acetoacetate) to the product (e.g., Acetoacetate) in one direction. | kpl: Rate constant of conversion | Simple to implement; provides a basic measure of metabolic activity. | May not accurately reflect the biological reality of reversible reactions. | SIVIC, MATLAB |
| Two-Pool Bidirectional Model | Accounts for both the forward and reverse conversion between the substrate and the product. | kpl: Forward rate constantklp: Reverse rate constant | More accurately represents enzymatic reactions that are near equilibrium.[1][2] | Can be more computationally intensive and may require higher quality data to resolve both rate constants. | SIVIC, MATLAB |
| Three-Pool Models | These models can incorporate an additional compartment, such as the extracellular space or a subsequent metabolic product, providing a more detailed view of metabolic flux.[1][2] | Rate constants between the three pools (e.g., k12, k21, k23, k32) | Offers a more comprehensive understanding of substrate delivery, uptake, and downstream metabolism.[1][2] | Increased complexity can lead to challenges in model fitting and parameter identifiability. | SIVIC, MATLAB |
| Model-Free Approach (AUC Ratio) | This method calculates the ratio of the area under the curve (AUC) of the product to the AUC of the substrate. This ratio is proportional to the forward rate constant (kpl).[3] | AUCproduct / AUCsubstrate | Robust and less dependent on the assumptions of a specific kinetic model; independent of the input function.[3] | Provides a relative measure of flux rather than an absolute rate constant. | Standard data analysis software (e.g., Python, R, GraphPad Prism) |
Illuminating the Path: Experimental and Analytical Workflow
The successful execution of an Ethyl acetoacetate-3-¹³C tracer study involves a multi-step process from tracer preparation to data analysis. The following diagram illustrates a typical experimental and analytical workflow.
References
- 1. Comparison of Kinetic Models for Analysis of Pyruvate-to-Lactate Exchange by Hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of kinetic models for analysis of pyruvate-to-lactate exchange by hyperpolarized 13 C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model Free Approach to Kinetic Analysis of Real-Time Hyperpolarized 13C Magnetic Resonance Spectroscopy Data | PLOS One [journals.plos.org]
A Researcher's Guide to Accuracy and Precision in ¹³C Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, quantifying the dynamic activity of metabolic pathways is crucial for understanding cellular physiology, identifying disease mechanisms, and optimizing bioprocesses. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for in vivo flux quantification. This guide provides a comparative overview of the key factors, experimental strategies, and computational tools that determine the accuracy and precision of ¹³C-MFA, ensuring robust and reliable insights into cellular metabolism.
At its core, ¹³C-MFA involves introducing ¹³C-labeled substrates to cells and tracking the propagation of these heavy isotopes through the metabolic network. The resulting labeling patterns in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to computationally estimate the rates (fluxes) of intracellular reactions. The reliability of these flux maps hinges on two key metrics:
-
Accuracy: How close the estimated flux values are to the true, real-world flux values.
-
Precision: The reproducibility of the flux estimates, often expressed as the confidence intervals or standard deviation of the flux values.
Achieving high accuracy and precision is not trivial and depends on a combination of meticulous experimental design, precise analytical measurements, and robust computational analysis.
The Pillars of High-Fidelity ¹³C-MFA: Experimental Design and Methodology
The foundation of any reliable ¹³C-MFA study is a well-designed experiment. The choice of isotopic tracer, the experimental setup, and the analytical methodology all profoundly impact the quality of the resulting flux map.
Key Factors Influencing Accuracy and Precision:
| Factor | Impact on Accuracy & Precision | Best Practices |
| ¹³C Tracer Selection | The choice of labeled substrate and the specific labeling pattern (e.g., [1,2-¹³C₂]glucose vs. [U-¹³C₆]glucose) significantly influences the precision of flux estimates for different pathways.[1][2] Some tracers provide more information for glycolysis and the pentose phosphate pathway, while others are better for the TCA cycle.[1] | Perform in silico simulations to identify the optimal tracer or combination of tracers that will provide the most precise flux estimates for the pathways of interest.[2] Using mixtures of tracers or conducting parallel labeling experiments with different tracers can dramatically improve flux precision. |
| Parallel Labeling Experiments | Conducting multiple experiments with different ¹³C tracers under identical conditions provides complementary labeling information. This redundancy significantly improves the accuracy and precision of flux estimation.[2] | When feasible, perform at least two parallel labeling experiments with optimally designed tracers. This approach has been shown to quantify metabolic fluxes with a standard deviation of ≤2%.[2][3] |
| Analytical Measurement Precision | The precision of the MS or NMR instruments used to measure mass isotopomer distributions (MIDs) directly affects the confidence in the estimated fluxes. Imprecise measurements lead to poorly defined flux estimates with large standard deviations. | Utilize high-resolution mass spectrometry (GC-MS or LC-MS) for precise quantification of MIDs. It is crucial to accurately report the measurement precision, as this is used for statistical weighting during flux estimation. |
| Metabolic & Isotopic Steady State | For standard ¹³C-MFA, it is critical that cells are in both a metabolic and isotopic steady state, meaning that metabolite concentrations and their labeling patterns are constant over time. Failure to achieve this can lead to inaccurate flux calculations. | Ensure cells are cultured in a defined medium and have reached a steady state before introducing the ¹³C tracer.[1] For systems that do not reach a steady state, isotopically non-stationary MFA (INST-MFA) methods and software are required. |
| Metabolic Network Model | The accuracy of the flux map is dependent on the completeness and correctness of the underlying metabolic network model used for computation. An incomplete or inaccurate model will lead to erroneous flux estimations. | The model should include all relevant biochemical reactions, atom transitions, and cellular compartments for the biological system under study. Model validation is a critical step in the workflow.[4][5][6] |
Generalized Experimental Protocol for High-Precision ¹³C-MFA
The following protocol outlines a generalized workflow for conducting a ¹³C-MFA experiment designed for high accuracy and precision.
-
In Silico Experimental Design:
-
Define the metabolic network model, including all relevant reactions, stoichiometry, and atom transitions.
-
Use computational tools to simulate different ¹³C tracer experiments (e.g., various glucose or glutamine isotopologues).
-
Select the optimal tracer or combination of tracers for parallel labeling experiments that minimizes the predicted confidence intervals for the fluxes of interest.
-
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure metabolic steady state.
-
Perform parallel cultures for each selected ¹³C tracer.
-
Switch the cells to a medium containing the ¹³C-labeled substrate(s) and culture until an isotopic steady state is achieved.
-
Monitor cell growth and key extracellular metabolite uptake and secretion rates (e.g., glucose, lactate, amino acids).
-
-
Sample Collection and Preparation:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns.
-
Harvest the cells and extract metabolites using a suitable solvent system.
-
For analysis of protein-bound amino acids, hydrolyze the cellular protein fraction.
-
Derivatize metabolites as required to improve their volatility and chromatographic properties for GC-MS analysis.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of metabolites (e.g., proteinogenic amino acids, intracellular metabolites) using GC-MS or LC-MS/MS. This provides the mass isotopomer distributions (MIDs).
-
-
Data Analysis and Flux Calculation:
-
Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Utilize ¹³C-MFA software to estimate the intracellular fluxes by fitting the experimental MIDs and extracellular rate measurements to the metabolic model. This involves an iterative process to minimize the difference between the simulated and measured labeling patterns.
-
Perform a statistical analysis to assess the goodness-of-fit and to determine the 95% confidence intervals for the estimated fluxes.
-
Diagrams
Comparative Overview of ¹³C-MFA Software
| Software | Key Features & Strengths | Analysis Type | Availability |
| INCA | - Can perform both steady-state and isotopically non-stationary (INST) MFA.[7] - Integrates data from both MS and NMR platforms.[7][8] - Supports parallel labeling experiments.[9] - User-friendly graphical user interface (GUI). | Steady-State & Non-Stationary | MATLAB-based, free for academic use. |
| 13CFLUX2 | - High-performance C++ core, making it very fast for large network models.[10][11] - Supports high-performance computing environments.[10] - Uses FluxML, a standardized model description language, which aids in reproducibility and model sharing.[9] - Extensive features for experimental design and statistical analysis. | Steady-State | C++ with Java/Python add-ons, free for academic use. |
| OpenFLUX2 | - Open-source and MATLAB-based, allowing for customization. - Specifically designed to handle parallel labeling experiments to improve flux precision.[8] - Includes tools for experimental design, goodness-of-fit testing, and Monte Carlo-based confidence interval calculation.[8] | Steady-State | Open-source (MATLAB). |
| Metran | - One of the well-established tools in the field. - Utilizes the Elementary Metabolite Units (EMU) framework, which is computationally efficient. - Used in protocols that have demonstrated high-precision flux determination.[2][3] | Steady-State | MATLAB-based. |
Diagrams
Conclusion
Achieving high accuracy and precision in ¹³C-metabolic flux analysis is paramount for generating reliable biological insights. The precision of flux estimates can be significantly enhanced through careful experimental design, particularly by employing parallel labeling experiments with optimally chosen tracers.[2] While various software tools are available, each with unique strengths, the choice of software should be guided by the specific needs of the study, such as the requirement for non-stationary analysis or the scale of the metabolic model. By integrating robust experimental protocols with powerful computational tools, researchers can confidently map the intricate workings of cellular metabolism, accelerating discoveries in basic science and advancing the development of novel therapeutics and biotechnologies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Acetoacetate-3-13C: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Ethyl acetoacetate-3-13C, a stable isotope-labeled compound.
Key Disposal Principle: Stable Isotope Labeling
Ethyl acetoacetate-3-13C is labeled with a stable isotope of carbon, ¹³C. Unlike radioactive isotopes, stable isotopes do not emit radiation and are not radioactive.[1] Consequently, they do not necessitate any additional special precautions for disposal beyond those required for the unlabeled compound.[1][] The disposal protocol for Ethyl acetoacetate-3-13C is therefore identical to that for standard ethyl acetoacetate.
Disposal Procedures for Ethyl Acetoacetate
The primary recommended method for the disposal of ethyl acetoacetate is through incineration.[3][4]
Operational Steps for Disposal:
-
Consult Licensed Professionals: Always contact a licensed professional waste disposal service to handle the disposal of this material.[3]
-
Incineration: This combustible material should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe combustion.[3][4]
-
Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions to a licensed disposal company for proper management.[3][4]
-
Contaminated Packaging: Any packaging that has been contaminated with Ethyl acetoacetate-3-13C should be treated as the unused product and disposed of in the same manner.[3][4]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.
Important Environmental Precaution: Prevent the product from entering drains, as it can be harmful to aquatic life.[3][4]
Safety and Handling Information
Proper handling is crucial to minimize risks associated with ethyl acetoacetate. The following table summarizes key safety and hazard information.
| Parameter | Data | References |
| Appearance | Colorless liquid with a fruity odor. | [5][6] |
| Molecular Formula | C₅¹³CH₁₀O₃ | [7] |
| Molecular Weight | 131.13 g/mol | [7] |
| Boiling Point | 180.8 °C (357.4 °F) | [5][8] |
| Flash Point | 70 °C (158 °F) | [8] |
| Hazards | Combustible liquid.[9] Harmful if swallowed.[7][10] Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7][10] | |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[7] | |
| Handling | Avoid breathing vapors, mist, or gas.[3][6] Avoid contact with skin and eyes.[3][6] Keep away from sources of ignition.[3][4][6] Use only in a well-ventilated area.[7] |
Emergency Procedures
In the event of an accidental release or exposure, follow these immediate steps:
| Situation | Procedure | References |
| Spill | Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth). Place in a suitable, closed container for disposal.[3][9] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][7] | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[3][7] | |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[3][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl acetoacetate-3-13C.
Caption: Disposal workflow for Ethyl acetoacetate-3-13C.
References
- 1. moravek.com [moravek.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gustavus.edu [gustavus.edu]
- 5. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 9. chempoint.com [chempoint.com]
- 10. cochise.edu [cochise.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
